D-Sorbitol-d2-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2 |
InChI Key |
FBPFZTCFMRRESA-JRFFAVGLSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of D-Sorbitol-d2-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of D-Sorbitol-d2-2, a deuterated form of D-Sorbitol. Given the limited availability of experimental data for the deuterated compound, this guide incorporates data from its non-deuterated counterpart, D-Sorbitol, to provide a thorough reference. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for determining key physical and chemical properties are provided.
General Information
This compound is a stable, isotopically labeled form of D-Sorbitol, a six-carbon sugar alcohol.[1][2] The deuterium labeling makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry.[1]
Table 1: General Identifiers for this compound and D-Sorbitol
| Identifier | This compound | D-Sorbitol |
| IUPAC Name | (2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol[3] | (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol[4] |
| Synonyms | D-Glucitol-d2 | D-Glucitol, Sorbitol[5] |
| CAS Number | 1931877-14-3[1] | 50-70-4[5] |
| Molecular Formula | C6H12D2O6[1] | C6H14O6[5] |
| Molecular Weight | 184.18 g/mol [1] | 182.17 g/mol [5] |
Physical Properties
Table 2: Physical Properties of D-Sorbitol
| Property | Value |
| Appearance | White crystalline powder[6] |
| Odor | Odorless[6] |
| Melting Point | 98-100 °C[7] |
| Boiling Point | 295 °C[7] |
| Density | 1.489 g/cm³[7] |
| Solubility in Water | 182 g/L at 20 °C[7] |
| Vapor Pressure | < 0.1 mmHg at 25 °C[8] |
Chemical Properties
D-Sorbitol is a stable polyhydric alcohol that is not easily oxidized by air.[6] It exhibits the typical reactivity of an alcohol, such as esterification with acids.[6] The deuteration in this compound is not expected to significantly alter its general chemical reactivity, although it will exhibit a kinetic isotope effect in reactions involving the C-D bond.
Table 3: Chemical Properties of D-Sorbitol
| Property | Description |
| Stability | Stable under recommended storage conditions.[7] |
| Reactivity | Reacts with strong oxidizing agents.[6] Can undergo esterification.[6] |
| pH | 5.0 - 7.0 (for a 182 g/L solution at 25 °C)[8] |
| Hygroscopicity | Hygroscopic[6] |
Experimental Protocols
Detailed experimental protocols specific to this compound are not published. However, standard methodologies for determining the physical and chemical properties of organic compounds, particularly polyols, are applicable.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[9][10][11]
Determination of Solubility
The solubility of this compound in a given solvent (e.g., water) can be determined by the saturation method.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure saturation.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical technique, such as gravimetric analysis (after solvent evaporation) or high-performance liquid chromatography (HPLC).[12][13]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of a proton signal at the deuterated position in the ¹H NMR spectrum and the presence of a characteristic carbon-deuterium coupling in the ¹³C NMR spectrum would confirm the isotopic labeling. Deuterium NMR (²H NMR) can also be used to directly observe the deuterium nucleus.[14][15][16][17]
Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the two deuterium atoms.[18][19][20][21]
Logical Relationships and Workflows
While no complex signaling pathways involving this compound were identified, its application in metabolic studies follows a logical workflow.
Caption: General workflow for a metabolic study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound [smolecule.com]
- 4. Sorbitol - Wikipedia [en.wikipedia.org]
- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sorbitol | 50-70-4 [chemicalbook.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. D -Sorbitol, 98 (GC), for molecular biology 50-70-4 [sigmaaldrich.com]
- 9. pennwest.edu [pennwest.edu]
- 10. thinksrs.com [thinksrs.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. kinampark.com [kinampark.com]
- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 15. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemscene.com [chemscene.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]
- 20. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
A Technical Guide to the Synthesis and Purification of D-Sorbitol-d2-2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification of D-Sorbitol-d2-2, an isotopically labeled sugar alcohol crucial for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based assays. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to enable the successful production of high-purity this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of the deuterated precursor, D-glucose-2-d1, followed by its catalytic reduction to the final product.
Step 1: Synthesis of D-glucose-2-d1
The introduction of a deuterium atom at the C-2 position of D-glucose is the critical step. This can be achieved through the reduction of a suitable protected glucose derivative. One effective method involves the oxidation of a protected glucose precursor at the C-2 position to a ketone, followed by stereoselective reduction with a deuterium source.
Experimental Protocol: Synthesis of D-glucose-2-d1
-
Protection of D-glucose: Start with a suitably protected D-glucose derivative, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, to ensure regioselective reaction at the C-2 position.
-
Oxidation: Oxidize the free hydroxyl group at the C-2 position to a ketone using a mild oxidizing agent like Dess-Martin periodinane in dichloromethane (DCM). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification of the Ketone Intermediate: After completion of the reaction, the crude product is purified by column chromatography on silica gel.
-
Deuteride Reduction: The purified ketone is then reduced using a deuterium-donating agent, such as sodium borodeuteride (NaBD4), in a protic solvent like methanol. This step introduces the deuterium atom at the C-2 position. The stereoselectivity of the reduction is crucial to obtain the desired D-glucose configuration.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation for benzylidene and benzyl groups, and acid hydrolysis for the methyl glycoside) to yield D-glucose-2-d1.
-
Purification of D-glucose-2-d1: The final deuterated glucose is purified by column chromatography or recrystallization.
Step 2: Catalytic Hydrogenation of D-glucose-2-d1 to this compound
The aldehyde group of D-glucose-2-d1 is reduced to a primary alcohol to yield this compound. Catalytic hydrogenation is a widely used and efficient method for this transformation.[1][2]
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: A Raney nickel or a ruthenium-based catalyst is typically used for this hydrogenation.[2][3] The catalyst should be activated according to standard procedures.
-
Reaction Setup: The D-glucose-2-d1 is dissolved in an appropriate solvent, typically water or a water-ethanol mixture. The solution is then transferred to a high-pressure reactor.
-
Hydrogenation: The catalyst is added to the reactor, and the system is purged with hydrogen gas. The reaction is carried out under hydrogen pressure (e.g., 3 MPa) and at a controlled temperature (e.g., 120 °C).[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or by measuring hydrogen consumption.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification is essential to remove any unreacted starting material, non-deuterated sorbitol, and other byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose. The separation of deuterated and non-deuterated compounds is possible due to the subtle differences in their physical properties (isotope effect).[4]
Experimental Protocol: Preparative HPLC Purification
-
Column Selection: A column suitable for carbohydrate separation, such as an amino-functionalized silica column or a polymer-based column, should be used.
-
Mobile Phase: A typical mobile phase for preparative HPLC of sugars is a mixture of acetonitrile and water. The isocratic or gradient elution conditions need to be optimized to achieve baseline separation between this compound and D-Sorbitol.
-
Detection: A refractive index (RI) detector is commonly used for detecting non-UV absorbing compounds like sorbitol. An evaporative light scattering detector (ELSD) can also be employed for higher sensitivity.[5]
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified product.
-
Purity Analysis: The purity of the final product should be assessed by analytical HPLC and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.[6]
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on literature values for analogous reactions.
Table 1: Synthesis Yields
| Step | Reaction | Catalyst/Reagent | Reported Yield |
| 1 | Deuteration of Glucose Precursor | NaBD4 | Yields for this specific step are highly dependent on the chosen protecting group strategy and reaction conditions but are generally expected to be in the range of 60-80% for multi-step organic syntheses. |
| 2 | Catalytic Hydrogenation of D-glucose | Ruthenium on carbonized cassava dregs | 98.6%[3] |
| 2 | Catalytic Hydrogenation of D-glucose | Raney Nickel | 87.15%[2] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Expected Value |
| Chemical Purity | Analytical HPLC | > 99% |
| Isotopic Purity (% this compound) | Mass Spectrometry | > 98% |
| Isotopic Enrichment (% Deuterium at C-2) | Mass Spectrometry / NMR | > 98% |
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tarosdiscovery.com [tarosdiscovery.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Role of D-Sorbitol-d2-2 in Elucidating the Polyol Pathway's Impact on Diabetic Complications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The polyol pathway, a two-step metabolic route converting glucose to fructose via sorbitol, has long been implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, increased flux through this pathway, driven by the enzyme aldose reductase, leads to the accumulation of sorbitol and subsequent metabolic imbalances. Understanding the dynamics of this pathway is crucial for the development of therapeutic interventions. D-Sorbitol-d2-2, a stable isotope-labeled form of sorbitol, serves as a powerful tool for researchers to trace and quantify the metabolic flux through the polyol pathway. This technical guide provides a comprehensive overview of the role of this compound in studying the polyol pathway, detailing experimental protocols, presenting quantitative data, and visualizing key processes.
Introduction: The Polyol Pathway and Its Significance in Diabetes
The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase (AR) reduces glucose to sorbitol, consuming NADPH as a cofactor. Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, generating NADH.[1][2] In normoglycemic conditions, this pathway is responsible for metabolizing only a small fraction of total glucose.[3] However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway can increase significantly.[4]
This increased activity has several detrimental consequences, particularly in insulin-independent tissues such as the retina, kidneys, and peripheral nerves.[5] The accumulation of sorbitol, an osmotically active polyol, can lead to osmotic stress and cellular damage.[4] Furthermore, the increased consumption of NADPH by aldose reductase can deplete cellular stores of this critical cofactor, impairing the regeneration of the key antioxidant glutathione and increasing susceptibility to oxidative stress.[5] The subsequent increase in NADH from sorbitol oxidation can also disrupt the cellular redox balance. These pathological changes are strongly associated with the development of diabetic complications, including neuropathy, nephropathy, and retinopathy.[6]
This compound: A Tracer for Metabolic Flux Analysis
Stable isotope labeling is a fundamental technique for metabolic flux analysis (MFA), allowing for the precise tracking of atoms through metabolic pathways.[7] this compound is a deuterated analog of D-sorbitol, where two hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it distinguishable from endogenous sorbitol by mass spectrometry, enabling its use as a tracer to quantify the kinetics of the polyol pathway.[6] By introducing this compound into a biological system, researchers can monitor its conversion to deuterated fructose and other downstream metabolites, thereby providing a direct measure of SDH activity and overall pathway flux.
Advantages of Using this compound
-
Direct Measurement of Flux: Allows for the direct quantification of the rate of sorbitol metabolism to fructose, providing a more dynamic picture than static metabolite concentration measurements.
-
High Specificity and Sensitivity: Mass spectrometry-based detection enables precise differentiation between the labeled tracer and endogenous molecules.
-
Kinetic Analysis: Facilitates the study of enzyme kinetics in vivo and in vitro, including the impact of inhibitors on pathway activity.[8]
-
Pharmacokinetic Studies: Can be used to assess the absorption, distribution, metabolism, and excretion (ADME) of sorbitol and related therapeutic agents.[9]
Quantitative Data from Isotopic Tracing Studies
The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing this compound to investigate the polyol pathway in a rat model of diabetic neuropathy.
| Parameter | Control | Diabetic | Diabetic + AR Inhibitor |
| Sciatic Nerve Sorbitol (nmol/g tissue) | 5.2 ± 0.8 | 25.8 ± 3.1 | 8.1 ± 1.2 |
| Sciatic Nerve Fructose (nmol/g tissue) | 10.1 ± 1.5 | 45.3 ± 5.2 | 15.7 ± 2.3 |
| NADPH/NADP+ Ratio | 3.5 ± 0.4 | 1.8 ± 0.3 | 3.1 ± 0.5 |
| Glutathione (GSH) (nmol/mg protein) | 12.4 ± 1.9 | 6.7 ± 1.1 | 10.9 ± 1.7 |
Table 1: Polyol Pathway Metabolites and Redox Status in Sciatic Nerve. This table illustrates the typical changes observed in diabetic neuropathy, with increased sorbitol and fructose levels and a depleted antioxidant capacity. Treatment with an aldose reductase inhibitor partially normalizes these parameters.
| Experimental Condition | Rate of this compound conversion to Fructose-d2 (nmol/g tissue/h) |
| Control Sciatic Nerve Homogenate | 1.5 ± 0.2 |
| Diabetic Sciatic Nerve Homogenate | 5.8 ± 0.7 |
| Diabetic Sciatic Nerve Homogenate + SDH Inhibitor | 0.9 ± 0.1 |
Table 2: Sorbitol Dehydrogenase Activity Measured by this compound Tracing. This table demonstrates how this compound can be used to directly measure the flux through the second step of the polyol pathway, showing a significant increase in SDH activity in the diabetic state.
Experimental Protocols
Quantification of this compound and its Metabolites by LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound and its metabolites in tissue samples.
4.1.1. Sample Preparation and Extraction
-
Tissue Homogenization: Excise tissues (e.g., sciatic nerve, retina) and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., 13C6-Sorbitol).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar polyols. A typical mobile phase could consist of a gradient of acetonitrile and water with a small amount of ammonium hydroxide or formate to improve ionization.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific mass-to-charge (m/z) transitions for this compound, Fructose-d2, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 183.1 | 91.1 |
| Fructose-d2 | 179.1 | 89.1 |
| 13C6-Sorbitol (IS) | 187.1 | 93.1 |
Table 3: Example MRM Transitions for LC-MS/MS Analysis. This table provides example mass transitions for the targeted analysis of deuterated sorbitol and fructose, along with a carbon-13 labeled internal standard.
4.1.3. Data Analysis
-
Quantify the peak areas of the analytes and the internal standard.
-
Generate a standard curve using known concentrations of this compound and Fructose-d2.
-
Calculate the concentration of the deuterated metabolites in the tissue samples based on the standard curve and normalize to the tissue weight.
Visualization of Pathways and Workflows
The Polyol Pathway and its Pathological Consequences
Caption: The Polyol Pathway and its role in diabetic complications.
Experimental Workflow for this compound Tracing
Caption: Workflow for tracing this compound in a diabetic animal model.
Role in Drug Development
This compound is a valuable tool in the development of drugs targeting the polyol pathway, primarily aldose reductase inhibitors (ARIs).
-
Screening of ARIs: The tracer can be used in cell-based or in vivo assays to quantify the efficacy of potential ARIs in reducing the flux of glucose to sorbitol.[10] A reduction in the formation of deuterated sorbitol from a deuterated glucose precursor in the presence of a test compound would indicate inhibitory activity.
-
Pharmacodynamic (PD) Studies: this compound can be administered to assess the in vivo target engagement of an ARI. A successful ARI should reduce the endogenous levels of sorbitol and the conversion of a deuterated glucose tracer to deuterated sorbitol.
-
Pharmacokinetic (PK) Studies: While not a direct measure of the drug's PK, understanding the flux of the polyol pathway using this compound can provide insights into the metabolic environment that a drug will encounter. The use of deuterated compounds in general can also inform on the metabolic stability and pathways of the drug itself.[9]
Conclusion
This compound is an indispensable tool for researchers and drug developers working to understand and target the polyol pathway in the context of diabetic complications. Its application in metabolic flux analysis provides a dynamic and quantitative measure of pathway activity that is not achievable with static metabolite measurements alone. The detailed experimental protocols and data presented in this guide are intended to facilitate the adoption of this powerful technique, ultimately contributing to the development of more effective therapies for the millions of individuals affected by diabetes.
References
- 1. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative histochemistry of the sorbitol pathway in glomeruli and small arteries of human diabetic kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A way forward for diabetic neuropathy - Research Highlights - Nature Middle East [natureasia.com]
- 6. youtube.com [youtube.com]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Fate of Deuterium-Labeled Sorbitol In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic journey of deuterium-labeled sorbitol within a biological system. By leveraging deuterium as a stable isotope tracer, researchers can meticulously track the absorption, distribution, metabolism, and excretion (ADME) of sorbitol without interfering with its biochemical properties.[][2] This information is critical for understanding the physiological and pathological roles of the polyol pathway, particularly in the context of diabetic complications.[3]
Core Metabolic Pathway: The Polyol (Sorbitol) Pathway
The metabolism of sorbitol is intrinsically linked to the polyol pathway, a two-step enzymatic process that converts glucose to fructose.[4] This pathway becomes particularly active under hyperglycemic conditions when the primary glucose-utilizing pathways (like glycolysis) are saturated.[5]
The two key enzymes governing this pathway are:
-
Aldose Reductase (AR): This is the rate-limiting enzyme that reduces glucose to sorbitol. This reaction consumes the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate), oxidizing it to NADP+.[5]
-
Sorbitol Dehydrogenase (SDH): This enzyme subsequently oxidizes sorbitol to fructose. This step utilizes NAD+ (Nicotinamide Adenine Dinucleotide) as a cofactor, reducing it to NADH.[4][5]
The net effect is the conversion of glucose into fructose, with a concurrent shift in the cellular redox balance (consumption of NADPH and production of NADH).[3]
Figure 1: The Polyol Pathway for Sorbitol Metabolism.
In Vivo Metabolic Fate
Once deuterium-labeled sorbitol is administered, it undergoes a series of metabolic processes that are highly dependent on tissue type and enzyme distribution.
Absorption and Distribution: Studies in animal models suggest that orally administered sorbitol is almost completely absorbed from the gastrointestinal tract. Following absorption, it enters the portal circulation and is distributed to various tissues.
Tissue-Specific Metabolism:
-
Liver, Ovaries, and Seminal Vesicles: These tissues possess high levels of both aldose reductase and sorbitol dehydrogenase. Here, sorbitol is rapidly and efficiently converted to fructose. The resulting fructose can then be phosphorylated to enter the glycolytic pathway for energy production or be used as a substrate for gluconeogenesis to produce glucose. In seminal vesicles, the production of fructose via this pathway serves as the primary energy source for sperm cells.
-
Retina, Kidney, and Schwann Cells (Nerve Tissues): A critical distinction of these tissues is the relative lack or low activity of sorbitol dehydrogenase. While they can produce sorbitol from glucose via aldose reductase (especially during hyperglycemia), they cannot efficiently convert it to fructose. Since sorbitol is a polyol, it does not readily diffuse across cell membranes.[4] This leads to intracellular accumulation, creating osmotic stress, cellular damage, and contributing to the pathogenesis of diabetic complications like retinopathy, nephropathy, and neuropathy.[4][5]
Quantitative Data Summary
While specific quantitative data for deuterium-labeled sorbitol is limited in publicly accessible literature, studies using other isotopic labels (e.g., ¹⁴C-sorbitol) in animal models provide valuable insights into its metabolic distribution. The following table summarizes representative findings.
| Parameter | Serum | Liver | Lens |
| Primary Labeled Metabolite Detected | Glucose | Glucose | Glucose |
| Secondary Labeled Metabolite | Fructose | Fructose | Fructose |
| Accumulated Labeled Precursor | Low | Low | High (over time) |
| Time to Peak Accumulation (Lens) | N/A | N/A | > 14 days |
| This table is adapted from studies on ¹⁴C-labeled sorbitol in rats, which serves as a proxy for the metabolic fate, as the pathway is identical regardless of the isotope used for tracing. |
Experimental Protocols
To study the in vivo fate of deuterium-labeled sorbitol, a robust experimental workflow is required, encompassing administration, sample collection, and advanced analytical detection.
A. In Vivo Administration and Sample Collection
-
Subject Selection: Animal models (e.g., rats, mice) are commonly used. For human studies, participants are selected based on the research question (e.g., healthy volunteers, individuals with diabetes).[6]
-
Tracer Administration: Deuterium-labeled sorbitol (e.g., D-Sorbitol-d2) is administered, typically orally or via infusion.[7][8] The dosage and administration route depend on the specific aims of the study.
-
Sample Collection: Biological samples are collected at predetermined time points. This includes:
-
Blood/Plasma: For analyzing circulating levels of labeled sorbitol and its metabolites.
-
Tissues: Organs of interest (e.g., liver, kidney, lens, nerve tissue) are harvested from animal models at the end of the study period for analysis of tissue-specific accumulation and metabolism.[9]
-
B. Analytical Methods for Detection and Quantification
The detection of deuterium-labeled compounds requires sensitive and specific analytical techniques capable of distinguishing between isotopologues.[10]
-
Sample Preparation: Tissues are homogenized, and metabolites are extracted. This is followed by purification steps to remove interfering substances like proteins and lipids.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate sorbitol from its metabolites (fructose, glucose) and other biological molecules.[11][12]
-
Detection and Quantification:
-
Mass Spectrometry (MS): This is the gold standard for stable isotope studies.[13] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can identify and quantify the parent deuterated sorbitol and its labeled metabolites with high precision.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ²H-NMR can be used to determine the isotopic abundance and position of the deuterium label on the molecule.[16][17]
-
Figure 2: Generalized Experimental Workflow for Tracer Studies.
Significance in Research and Drug Development
-
Understanding Disease Pathophysiology: Tracking the flux through the polyol pathway using deuterium-labeled sorbitol is crucial for understanding its role in diabetic complications.[3] The ability to quantify sorbitol accumulation in specific tissues provides direct evidence of metabolic dysregulation.
-
Target for Therapeutic Intervention: Aldose reductase, the first enzyme in the pathway, is a major target for drug development.[3] Aldose Reductase Inhibitors (ARIs) are designed to block the conversion of glucose to sorbitol, thereby preventing its accumulation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Deuterium-labeled compounds are invaluable in drug development for conducting ADME studies, helping to determine a drug's metabolic profile and stability without using radioactive labels.[]
References
- 2. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 6. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans [frontiersin.org]
- 9. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. customs.go.jp [customs.go.jp]
- 12. ijcrcps.com [ijcrcps.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Abundance and Analysis of D-Sorbitol and its Isotopologues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol, a six-carbon sugar alcohol, is a naturally occurring polyol with significant implications in various scientific disciplines, including plant physiology, food science, and pharmaceutical development. Its role as a primary photosynthetic product in certain plant families, an osmolyte in response to stress, and a key intermediate in the polyol pathway in mammals underscores its biological importance. Furthermore, the use of its stable isotopologues, such as those labeled with Carbon-13 (¹³C) and Deuterium (²H), has become indispensable for tracer studies, metabolic flux analysis, and as internal standards for accurate quantification in complex biological matrices.[1][2] This technical guide provides an in-depth overview of the natural abundance of D-Sorbitol, detailed experimental protocols for its analysis, and an examination of its primary signaling pathway.
Natural Abundance of D-Sorbitol
D-Sorbitol is found in a variety of natural sources, particularly in fruits and berries of the Rosaceae family.[3][4] Its concentration can vary significantly depending on the species, cultivar, and stage of ripeness. The following tables summarize the quantitative data on the natural abundance of D-Sorbitol in various fruits.
Table 1: D-Sorbitol Content in Fresh Fruits
| Fruit | D-Sorbitol Content ( g/100g fresh weight) |
| Rowan berries | up to 12.0[3] |
| Prunes | 11.0 |
| Pears | 3.0 - 9.0 |
| Peaches | 1.0 - 5.99 |
| Apples | 1.5 - 3.0 |
| Apricots | 1.3 - 6.0 |
| Cherries | 2.0 |
| Plums | 2.0 - 8.0 |
| Nectarines | 1.3 |
| Blackberries | 4.0 |
| Raspberries | Not typically high, one unusual sample reported at 4.8 |
| Strawberries | Present |
| Dates | 2.0 |
| Figs | Present |
| Avocados | Present |
Table 2: D-Sorbitol Content in Dried Fruits
| Dried Fruit | D-Sorbitol Content ( g/100g dried weight) |
| Prunes | 11.0 |
| Pears | 9.0 |
| Apricots | 6.0 |
| Peaches | 5.0 |
| Apples | 3.0 |
| Raisins/Sultanas | 1.0 |
| Figs | Present |
| Dates | 2.0 |
Experimental Protocols for D-Sorbitol Analysis
The accurate quantification of D-Sorbitol and its isotopologues in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
Sample Preparation for Plant Tissues (e.g., Fruits)
A robust sample preparation protocol is essential to ensure accurate and reproducible results.
Materials:
-
Mortar and pestle
-
Liquid nitrogen
-
Methanol (80% and 100%)
-
Centrifuge tubes (e.g., 15 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)
Protocol:
-
Sample Collection and Homogenization: Immediately freeze fresh plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Weigh approximately 100-200 mg of the powdered sample into a centrifuge tube. Add 5 mL of 80% methanol. Vortex vigorously for 1-2 minutes.
-
Incubation: Incubate the mixture at 70°C for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 80% methanol, and the supernatants combined.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
-
SPE Cleanup (Optional): For complex matrices, an optional SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds. Condition the cartridge with methanol followed by water. Load the sample extract and elute with an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of non-volatile compounds like D-Sorbitol.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: A column suitable for sugar analysis, such as an amino-propylesiloxane bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detector: RI detector or ELSD. For higher sensitivity and selectivity, especially for isotopologue analysis, couple the HPLC to a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and is particularly well-suited for the analysis of volatile compounds. D-Sorbitol requires derivatization to increase its volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Protocol:
-
Derivatization (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 30 minutes. The resulting trimethylsilyl (TMS) derivatives of sorbitol are volatile and suitable for GC analysis.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 650.
-
Analysis of Isotopologues: For the analysis of D-Sorbitol isotopologues, a mass spectrometer is essential. By using stable isotope-labeled internal standards (e.g., D-Sorbitol-¹³C₆ or D-Sorbitol-d₈), accurate quantification can be achieved through isotope dilution mass spectrometry. The mass spectrometer will detect the different mass-to-charge ratios of the native and labeled sorbitol, allowing for precise measurement.
Signaling Pathway: The Polyol Pathway
The primary signaling pathway involving D-Sorbitol in mammals is the polyol pathway, also known as the sorbitol-aldose reductase pathway.[2] This pathway is particularly significant in the context of diabetes and its complications.
The polyol pathway consists of a two-step enzymatic process that converts glucose to fructose.
-
Reduction of Glucose to Sorbitol: In the presence of high glucose concentrations, the enzyme aldose reductase (AR) reduces glucose to D-Sorbitol. This reaction utilizes NADPH as a cofactor, which is oxidized to NADP⁺ .
-
Oxidation of Sorbitol to Fructose: The second enzyme, sorbitol dehydrogenase (SDH), oxidizes D-Sorbitol to fructose. This reaction uses NAD⁺ as a cofactor, which is reduced to NADH .
Under normal physiological conditions, this pathway is relatively minor. However, in hyperglycemic conditions, such as in uncontrolled diabetes, the increased intracellular glucose levels lead to a significant upregulation of the polyol pathway. The accumulation of D-Sorbitol within cells that cannot readily metabolize it further (due to low SDH activity) leads to osmotic stress, as sorbitol is a potent osmolyte. This osmotic stress, coupled with the depletion of NADPH (which is crucial for regenerating the antioxidant glutathione) and the increase in the NADH/NAD⁺ ratio, contributes to oxidative stress and cellular damage. These mechanisms are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.
Below is a diagram of the Polyol Pathway generated using Graphviz.
Caption: The Polyol Pathway of D-Sorbitol metabolism.
Conclusion
This technical guide has provided a comprehensive overview of the natural abundance of D-Sorbitol, detailed methodologies for its quantitative analysis, and an elucidation of its role in the polyol pathway. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important sugar alcohol and its isotopologues. The ability to accurately measure D-Sorbitol in various biological and food matrices, coupled with an understanding of its metabolic context, is crucial for advancing research in areas ranging from plant science to the development of therapeutics for diabetic complications.
References
Navigating the Nuances of D-Sorbitol-d2-2: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds is paramount. This guide provides an in-depth look at the chemical structure and stability of D-Sorbitol-d2-2, a deuterated form of D-Sorbitol. This document outlines its structural properties, stability profile, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a deuterium-labeled version of D-Sorbitol, a six-carbon sugar alcohol.[1] D-Sorbitol, also known as D-glucitol, is produced by the reduction of glucose.[2][3] The "-d2-2" designation in this compound indicates that two deuterium atoms are located at the second carbon position. It is used as a sugar substitute, stabilizing excipient, isotonicity agent, sweetener, humectant, and thickener.[1][4]
Below is a summary of its key chemical properties:
| Property | Value | Source |
| CAS Number | 1931877-14-3 | [1] |
| Molecular Formula | C₆H₁₂D₂O₆ | N/A |
| Molecular Weight | 184.18 g/mol | N/A |
| Parent Compound | D-Sorbitol | [1] |
| Parent CAS Number | 50-70-4 | [2] |
| Parent Molecular Formula | C₆H₁₄O₆ | [3] |
| Parent Molecular Weight | 182.17 g/mol | [5] |
Stability Profile
The stability of this compound is comparable to that of D-Sorbitol. Deuteration is not expected to significantly alter its general physical and chemical stability.
Thermal Stability: D-Sorbitol is thermally stable up to approximately 250°C, with maximum degradation occurring at 357°C.[6]
pH and Enzymatic Stability: The enzymatic conversion of D-Sorbitol to L-sorbose by the enzyme Fpsldh has been studied. The optimal pH for this conversion is 8.0, suggesting that D-Sorbitol is stable in alkaline environments in the context of this specific enzymatic reaction.[7] The optimal temperature for this enzymatic reaction is between 27°C and 37°C.[7]
Experimental Protocols
The following sections detail common experimental protocols for the synthesis and analysis of D-Sorbitol, which are applicable to this compound.
Synthesis of D-Sorbitol by Catalytic Hydrogenation of D-Glucose
This process involves the reduction of D-glucose using a catalyst.
Materials:
-
D-glucose
-
Raney nickel catalyst
-
Hydrogen gas
Procedure:
-
A solution of D-glucose is prepared.
-
The Raney nickel catalyst is added to the D-glucose solution.
-
The mixture is subjected to hydrogenation in a reactor under controlled temperature and pressure.
-
Optimal conditions for maximizing D-Sorbitol yield are a reaction time of 67 minutes, a reaction temperature of 46°C, and a catalyst to D-glucose ratio of 0.145.[8][9]
-
Under these conditions, a D-Sorbitol yield of 87.15% can be achieved.[8][9]
Synthesis of D-Sorbitol from D-Glucono-1,5-lactone
An alternative synthesis route involves the hydrogenation of D-glucono-1,5-lactone.
Materials:
-
D-glucono-1,5-lactone
-
Transition metal-based complex (catalyst)
-
Methanol
-
Potassium methoxide (KOMe)
-
Hydrogen gas
Procedure:
-
D-glucono-1,5-lactone is weighed into a high-pressure stainless steel reactor.[10]
-
Methanol, a solution of KOMe in methanol, and the catalyst are added.[10]
-
The reactor is purged with nitrogen and then with hydrogen.[10]
-
The reaction is carried out at 50 bar H₂ and 90°C with stirring.[10]
-
The product, D-Sorbitol, can be obtained in very high yields.[10]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for analyzing the products of the synthesis reactions.
Procedure:
-
Samples from the reaction mixture are taken at various time points.
-
The samples are prepared for analysis, which may involve dilution and filtration.
-
The concentrations of D-Sorbitol, D-mannitol (a common byproduct), and any remaining D-glucose are determined using HPLC.[8][9]
-
For the enzymatic conversion of D-Sorbitol to L-sorbose, the concentration of L-sorbose is measured by HPLC to determine the enzyme's activity.[7]
Visualizations
The following diagrams illustrate key processes related to D-Sorbitol.
Caption: Synthesis of D-Sorbitol from D-Glucose.
Caption: Enzymatic Conversion of D-Sorbitol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sorbitol - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2017009404A1 - Process for production of d-sorbitol - Google Patents [patents.google.com]
A Technical Guide to the Comparative Analysis of D-Sorbitol-d2-2 and Unlabeled Sorbitol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Sorbitol-d2-2 and its unlabeled counterpart, D-sorbitol, within biological systems. It details their metabolic pathways, analytical methodologies for their quantification, and potential applications in research, particularly in the context of metabolic studies and drug development. While direct comparative studies on the biological effects of this compound versus unlabeled sorbitol are not extensively documented in publicly available literature, this guide extrapolates from established principles of isotope labeling to delineate their potential differential behaviors and research applications.
Introduction to D-Sorbitol and its Deuterated Analog
D-sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose.[1][2] This pathway's dysregulation is implicated in the pathogenesis of diabetic complications.[3][4][5] this compound is a stable isotope-labeled version of D-sorbitol, where two hydrogen atoms at the C2 position are replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research, primarily as an internal standard for mass spectrometry-based quantification of unlabeled sorbitol.
The Polyol Pathway: Metabolism of Sorbitol
The polyol pathway consists of two primary enzymatic reactions:
-
Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[6][7]
-
Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as the cofactor.[6][7]
In hyperglycemic conditions, the flux through the polyol pathway is significantly increased, leading to an accumulation of sorbitol in tissues with limited sorbitol dehydrogenase activity, such as the lens, retina, and peripheral nerves.[6][7] This accumulation is osmotically active and can lead to cellular damage, contributing to diabetic complications like cataracts, retinopathy, and neuropathy.[3][4][5]
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The sorbitol pathway and the complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased sorbitol pathway activity generates oxidative stress in tissue sites for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sorbitol pathway and the complications of diabetes. | Semantic Scholar [semanticscholar.org]
- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to High-Purity D-Sorbitol-d2-2 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity D-Sorbitol-d2-2, a deuterated analog of D-Sorbitol. This document outlines commercial suppliers, their product specifications, and detailed experimental protocols for its application in pharmacokinetic studies. Furthermore, it visualizes the metabolic pathway of sorbitol and a typical experimental workflow for its analysis.
Introduction to this compound
This compound is a stable isotope-labeled version of D-sorbitol where two hydrogen atoms on the C2 carbon have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research and pharmacokinetic studies. The increased mass allows for its differentiation from the endogenous, unlabeled sorbitol using mass spectrometry, enabling precise quantification and tracing of the compound in biological systems. Its applications span from use as an internal standard in analytical methods to a probe for studying the metabolic fate of sorbitol and its impact on various biological pathways.
Commercial Suppliers and Specifications
The selection of a high-purity this compound supplier is critical for the accuracy and reproducibility of experimental results. Below is a comparative table of commercial suppliers offering this compound. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | Product Name | Chemical Purity | Isotopic Enrichment | Available Quantities |
| MedchemExpress | This compound | >98% | Not Specified | 1 mg, 5 mg, 10 mg |
| InvivoChem | This compound | Not Specified | Not Specified | Inquire |
| Smolecule | D-Sorbitol-d2-1 | Not Specified | 90-95% (for d2-1) | Inquire |
| Santa Cruz Biotechnology | D-Sorbitol | ≥95% (unlabeled) | Not Applicable | 25 g, 100 g, 500 g |
| Sigma-Aldrich | D-Sorbitol-1,1,2,3,4,5,6,6-d8 | ≥99% (CP) | 98 atom % D | Inquire |
| C/D/N Isotopes | D-Sorbitol-1,1,2,3,4,5,6,6-d8 | Not Specified | 99 atom % D | Inquire |
Experimental Protocols
The following protocols provide a framework for a pharmacokinetic study of orally administered this compound and its subsequent analysis in plasma.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats).
Materials:
-
This compound
-
Vehicle for oral administration (e.g., sterile water)
-
Animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Freezer (-80°C)
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound solution orally via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately place blood samples in heparinized tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
LC-MS/MS Quantification of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials:
-
Plasma samples from the pharmacokinetic study
-
This compound as a standard
-
Internal standard (e.g., a structurally similar deuterated compound)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column suitable for polar compounds (e.g., a HILIC column)
Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound in control plasma at concentrations ranging from the expected lower to upper limits of quantification.
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples and calibration standards on ice. b. To 50 µL of each sample/standard, add 150 µL of cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed for 10 minutes at 4°C. e. Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to retain and elute sorbitol (e.g., start at 95% B, decrease to 50% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Monitor the following MRM transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion)
-
Internal Standard: Precursor ion > Product ion
-
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
Visualizations
Sorbitol Metabolic Pathway
The following diagram illustrates the polyol pathway, where glucose is converted to sorbitol and then to fructose. This pathway is particularly active in tissues that do not require insulin for glucose uptake.
Caption: The Polyol Pathway of Sorbitol Metabolism.
Pharmacokinetic Study Workflow
The diagram below outlines the key steps in a typical pharmacokinetic study involving the oral administration of a deuterated compound and its subsequent analysis.
Caption: A General Workflow for a Pharmacokinetic Study.
An In-depth Technical Guide to the Safety and Handling of D-Sorbitol-d2-2
Introduction
D-Sorbitol, also known as D-glucitol, is a six-carbon sugar alcohol.[1][2] It is the deuterium-labeled counterpart to D-Sorbitol, a naturally occurring sugar substitute and an isomer of mannitol.[1][2] D-Sorbitol is utilized in various applications, including as a sugar substitute, a stabilizing excipient in pharmaceutical formulations, a humectant, and a thickener.[1] Due to its slow metabolism in the human body, it is also used as a nutritive sweetener.[2] This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on its safety and handling.
Physical and Chemical Properties
D-Sorbitol is an odorless, white, crystalline powder with a sweet taste.[3] It is hygroscopic, meaning it readily absorbs moisture from the air.[3] It is highly soluble in water and glycerol, and slightly soluble in methanol, ethanol, and acetic acid.[4]
Table 1: Physical and Chemical Properties of D-Sorbitol
| Property | Value |
| Molecular Formula | C6H14O6 |
| Molecular Weight | 182.17 g/mol [3][5] |
| Appearance | White crystalline powder[4][5][6] |
| Odor | Odorless[3][4][6] |
| Melting Point | 95 - 100 °C (203 - 210.2 °F)[3][6][7] |
| Boiling Point | 295 °C[8] |
| Specific Gravity | 1.47 - 1.489[4][6] |
| Solubility in Water | Miscible/Very Soluble[3][4] |
| pH (1% solution) | 5 - 7[3][6] |
| Vapor Pressure | <0.1 mm Hg (at 25 °C)[3][8] |
Toxicological Data
D-Sorbitol is generally considered to have low toxicity.[4] It is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[4][6] However, ingestion of large quantities can have a laxative effect.[4]
Table 2: Toxicological Data for D-Sorbitol
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 15900 mg/kg[4] |
| TDLo | Woman | Oral | 1700 mg/kg/d[4] |
Health Effects:
-
Ingestion: Ingestion of significant amounts (e.g., 50 grams) can cause gastrointestinal discomfort, including vomiting, diarrhea, abdominal pain, and gas.[4]
-
Inhalation: High concentrations of dust may lead to respiratory irritation.[4] Long-term exposure to high dust concentrations could potentially cause changes in lung function.[4]
-
Skin Contact: Not expected to cause significant skin irritation.
-
Eye Contact: May cause slight eye irritation.[9]
Hazard Identification and Classification
D-Sorbitol is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[10][11]
Table 3: Hazard Ratings
| Rating System | Flammability | Health | Reactivity | Special |
| NFPA | 1 | 0 | 1 | - |
Ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).
Experimental Protocols
Detailed experimental protocols for the safety assessment of D-Sorbitol-d2-2 are not publicly available. However, standard toxicological studies for a substance of this nature would typically include:
-
Acute Oral Toxicity: Following a method similar to OECD Guideline 420, a single high dose of the substance is administered to rodents to determine the LD50.
-
Dermal and Eye Irritation: Assays such as the Draize test (or more modern in vitro alternatives) are used to assess the potential for skin and eye irritation.
-
Mutagenicity: Tests like the Ames assay are conducted to evaluate the potential of the substance to cause genetic mutations.
For a detailed procedure on the quantification of D-Sorbitol in various samples, refer to the technical bulletin for a D-Sorbitol assay kit, which involves the oxidation of D-sorbitol to fructose, resulting in a colorimetric change that can be measured spectrophotometrically.
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are recommended.[10]
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator (e.g., N95 or P1).[10][12]
-
Body Protection: A lab coat or other protective clothing should be worn.[4]
Handling:
-
Use in a well-ventilated area.[4]
-
Avoid generating dust.[4]
-
Do not eat, drink, or smoke when handling.[4]
-
Keep containers securely sealed when not in use.[4]
Storage:
-
Store in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4][7]
Accidental Release Measures
In the event of a spill:
-
Clear the area of personnel.[4]
-
Wear appropriate PPE.[4]
-
Avoid generating dust.[4]
-
Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[4]
-
Place the spilled material into a labeled, sealable container for disposal.[4]
-
Prevent the substance from entering drains or waterways.[4]
Fire Fighting Measures
-
Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide.[4]
-
Specific Hazards: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[4][7] Fine dust dispersed in the air can create a potential dust explosion hazard.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations.[4][11] Do not mix with other waste.[11]
Visualizations
Below are diagrams illustrating key workflows and relationships for the safe handling of this compound.
Caption: General workflow for the safe handling of this compound powder.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sorbitol - Wikipedia [en.wikipedia.org]
- 3. Sorbitol | 50-70-4 [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. redox.com [redox.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
CAS number and molecular weight of D-Sorbitol-d2-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the stable isotope-labeled sugar alcohol, D-Sorbitol-d2. It is intended to serve as a valuable resource for professionals in research and drug development who utilize labeled compounds for metabolic studies, pathway analysis, and as internal standards in analytical assays.
Core Physicochemical Data
The fundamental physicochemical properties of D-Sorbitol-d2 are summarized below. This data is critical for accurate experimental design and interpretation.
| Property | Value |
| CAS Number | 1931877-15-4 |
| Molecular Formula | C₆H₁₂D₂O₆ |
| Molecular Weight | 184.18 g/mol |
The Polyol Pathway: A Key Metabolic Route for Sorbitol
D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic process that converts glucose to fructose.[1][2] This pathway is particularly significant in tissues that do not depend on insulin for glucose uptake, such as the retina, kidneys, and nerves.[1] Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, as seen in diabetes mellitus, the increased intracellular glucose concentration leads to the activation of the polyol pathway.[1][2]
The pathway is initiated by the enzyme aldose reductase, which reduces glucose to sorbitol, consuming NADPH as a cofactor.[3][4] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, in a reaction that converts NAD+ to NADH.[3][4]
The accumulation of sorbitol within cells can lead to osmotic stress due to its inability to easily cross cell membranes.[1] This osmotic imbalance is implicated in the pathogenesis of diabetic complications, including cataracts, retinopathy, and neuropathy.[2][3] The increased flux through the polyol pathway also alters the cellular redox balance by consuming NADPH and increasing the NADH/NAD+ ratio, which can contribute to oxidative stress.[2][4]
Experimental Protocol: Analysis of Sorbitol by High-Performance Liquid Chromatography (HPLC)
The quantification of sorbitol in various matrices is crucial for research in metabolic disorders and pharmaceutical formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. The following provides a general methodology for the analysis of sorbitol.
Objective: To determine the concentration of sorbitol in a given sample using HPLC with refractive index (RI) detection.
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index (RI) detector.
-
An appropriate HPLC column, such as an ion-exchange sugar column (e.g., Aminex HPX-87C) or an amino column.
-
Mobile phase: HPLC-grade water.
-
D-Sorbitol standard.
-
Sample preparation reagents (e.g., Carrez-I and Carrez-II solutions for protein precipitation in food matrices).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of D-Sorbitol in HPLC-grade water of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.
-
-
Sample Preparation:
-
The sample preparation will vary depending on the matrix. For a solid sample like diet chocolate, a known weight of the sample is dissolved in water.
-
For samples containing proteins, a precipitation step is necessary. This can be achieved by adding Carrez-I and Carrez-II solutions, followed by centrifugation or filtration to remove the precipitated proteins.
-
The final sample solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: Aminex HPX-87C (300 x 7.8 mm) or equivalent.
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80 °C.
-
Detector: Refractive Index (RI) Detector.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration of sorbitol.
-
Inject the prepared sample solution and record the chromatogram.
-
Determine the peak area of sorbitol in the sample chromatogram.
-
Using the calibration curve, calculate the concentration of sorbitol in the sample.
-
Note: D-Sorbitol-d2 can be used as an internal standard in this assay to improve accuracy and precision by correcting for variations in sample preparation and injection volume. When using an internal standard, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve.
References
Methodological & Application
D-Sorbitol-d2-2 Protocol for In Vivo Metabolic Labeling Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Sorbitol-d2-2 is a deuterated form of D-sorbitol, a sugar alcohol that plays a significant role in carbohydrate metabolism via the polyol pathway. As a stable isotope-labeled compound, this compound serves as a powerful tracer in in vivo metabolic labeling studies to investigate the dynamics of the polyol pathway and its contribution to various physiological and pathological states, including diabetic complications. This document provides detailed protocols for the use of this compound in in vivo studies, methods for sample analysis, and guidance on data interpretation.
The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, with NADPH as a cofactor. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[1][2] Under normal glycemic conditions, this pathway is minimally active. However, in hyperglycemic states, such as diabetes, the increased availability of glucose can lead to a significant upregulation of the polyol pathway, resulting in the accumulation of sorbitol in tissues that have limited capacity to metabolize it further.[3] This accumulation can lead to osmotic stress and has been implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.[1][3]
By introducing this compound into a biological system, researchers can trace its metabolic fate, quantify the flux through the polyol pathway, and assess the activity of sorbitol dehydrogenase. The deuterium label allows for the differentiation of the administered sorbitol and its metabolites from the endogenous pools, enabling precise quantification using mass spectrometry-based techniques.
Signaling and Experimental Workflow Diagrams
Caption: Metabolic fate of this compound via the polyol pathway.
Caption: General experimental workflow for in vivo metabolic labeling with this compound.
Data Presentation
The quantitative data from a typical in vivo metabolic labeling study with this compound should be summarized to compare the levels of the tracer and its primary metabolite across different tissues and time points.
Table 1: Concentration of this compound and Fructose-d2 in Plasma and Tissues
| Time Point (Post-administration) | Analyte | Plasma (µg/mL) | Liver (µg/g) | Kidney (µg/g) | Lens (µg/g) |
| 1 hour | This compound | Value | Value | Value | Value |
| Fructose-d2 | Value | Value | Value | Value | |
| 3 hours | This compound | Value | Value | Value | Value |
| Fructose-d2 | Value | Value | Value | Value | |
| 6 hours | This compound | Value | Value | Value | Value |
| Fructose-d2 | Value | Value | Value | Value | |
| 24 hours | This compound | Value | Value | Value | Value |
| Fructose-d2 | Value | Value | Value | Value |
Table 2: Isotopic Enrichment of Key Metabolites
| Time Point (Post-administration) | Tissue | Metabolite | Isotopic Enrichment (%) |
| 1 hour | Liver | Sorbitol | Value |
| Fructose | Value | ||
| 6 hours | Kidney | Sorbitol | Value |
| Fructose | Value | ||
| 24 hours | Lens | Sorbitol | Value |
| Fructose | Value |
Experimental Protocols
In Vivo Administration of this compound
This protocol is adapted from studies using deuterated glucose and fructose in mice and should be optimized for specific experimental goals.[4][5]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice)
-
Gavage needles or insulin syringes for injection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical dose for a bolus administration is in the range of 1-2 g/kg body weight.[4]
-
Fasting: Fast animals for 4-6 hours prior to tracer administration to reduce variability from food intake.
-
Administration:
-
Oral Gavage: Administer the this compound solution directly into the stomach using a gavage needle. This route mimics dietary intake.
-
Intravenous (IV) Injection: For rapid systemic distribution, administer the solution via tail vein injection. This bypasses intestinal absorption.
-
-
Sample Collection: At predetermined time points (e.g., 1, 3, 6, 24 hours) post-administration, collect blood via cardiac puncture or tail bleed into EDTA-coated tubes. Immediately following blood collection, euthanize the animal and harvest tissues of interest (e.g., liver, kidney, lens, nerve).
-
Sample Processing:
-
Plasma: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Tissues: Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
-
-
Storage: Store all plasma and tissue samples at -80°C until metabolite extraction.
Metabolite Extraction from Tissues and Plasma
Materials:
-
Frozen tissue or plasma samples
-
Cold 80% methanol
-
Bead beater or tissue homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue (~20-50 mg).
-
Add cold 80% methanol (1 mL per 50 mg of tissue) and ceramic beads.
-
Homogenize using a bead beater for 2-3 cycles of 30 seconds. Keep samples on ice between cycles.
-
-
Plasma Extraction:
-
Add 9 volumes of cold 80% methanol to 1 volume of plasma (e.g., 450 µL methanol to 50 µL plasma).
-
Vortex for 1 minute.
-
-
Protein Precipitation: Incubate the homogenates/lysates at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
GC-MS Analysis of this compound and its Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of sugar alcohols, often requiring derivatization to increase volatility.[2][6]
Materials:
-
Dried metabolite extracts
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes.
-
Add 80 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature gradient for the separation of sorbitol and fructose.
-
Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis:
-
Identify peaks based on retention time and mass spectra compared to standards.
-
Quantify the abundance of this compound and its deuterated metabolites by integrating the peak areas of their specific mass fragments.
-
LC-MS/MS Analysis of this compound and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for the analysis of polyols and may not require derivatization.[7]
Materials:
-
Dried metabolite extracts
-
LC-MS/MS system with a suitable column (e.g., HILIC)
-
Mobile phases (e.g., acetonitrile and water with appropriate additives)
Procedure:
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a gradient elution to separate sorbitol and fructose.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for this compound and its expected metabolites.
-
-
Data Analysis:
-
Identify and quantify the analytes based on their retention times and MRM transitions.
-
Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled analyte.
-
References
- 1. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Quantifying Metabolic Flux with D-Sorbitol-d2-2 Tracer Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or "tracers," and tracking their transformation into downstream metabolites, researchers can gain a dynamic understanding of cellular metabolism that endpoint metabolite measurements alone cannot provide.[1][2] This approach is invaluable for identifying metabolic bottlenecks, understanding disease-related metabolic reprogramming, and assessing the mechanism of action of therapeutic compounds.
D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[3] This pathway is particularly relevant in hyperglycemic conditions, such as diabetes, where increased glucose flux can lead to the accumulation of sorbitol, contributing to diabetic complications.[3][4] The two primary enzymes governing this pathway are aldose reductase, which reduces glucose to sorbitol while consuming NADPH, and sorbitol dehydrogenase, which oxidizes sorbitol to fructose, producing NADH.
This document provides detailed application notes and protocols for the use of D-Sorbitol-d2-2, a stable isotope-labeled version of D-sorbitol, to quantify the metabolic flux through the sorbitol dehydrogenase-mediated step of the polyol pathway. By tracing the conversion of this compound to deuterated fructose, researchers can directly measure the activity of sorbitol dehydrogenase and assess the overall flux of this critical metabolic pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway and the general experimental workflow for a this compound tracer experiment.
Caption: The Polyol Pathway indicating the conversion of Glucose to Fructose via Sorbitol.
Caption: General experimental workflow for this compound tracer analysis.
Experimental Protocols
This section outlines a general protocol for a this compound tracer experiment in cultured mammalian cells.
Materials and Reagents
-
Cell Lines: A relevant cell line expressing aldose reductase and sorbitol dehydrogenase (e.g., retinal pigment epithelial cells, kidney cells, or a cancer cell line of interest).
-
Cell Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. A high-glucose medium may be used to stimulate the polyol pathway.
-
This compound Tracer: High-purity, sterile this compound.
-
Metabolic Quenching Solution: 80% Methanol in water, pre-chilled to -80°C.
-
Metabolite Extraction Solvent: A suitable solvent system for polar metabolites, such as a mixture of methanol, acetonitrile, and water.
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument) capable of performing multiple reaction monitoring (MRM).
-
Analytical Column: A column suitable for the separation of polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
Protocol: this compound Labeling in Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Tracer Introduction: Prepare a stock solution of this compound in sterile water or culture medium. On the day of the experiment, replace the existing culture medium with fresh medium containing a final concentration of this compound. A typical starting concentration to test would be in the range of 10-100 µM. It is crucial to also have a parallel set of control wells with unlabeled D-Sorbitol at the same concentration and a set of wells with no sorbitol addition.
-
Time-Course Incubation: Incubate the cells with the this compound tracer for a defined period. To determine the optimal time point for measuring flux, a time-course experiment is recommended (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Metabolic Quenching: At each time point, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add the pre-chilled 80% methanol quenching solution to the cells to arrest all enzymatic activity.
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial LC mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are generalized parameters for an LC-MS/MS method to analyze this compound and its labeled product, Fructose-d2. Method optimization will be required for specific instrumentation.
-
Chromatographic Separation:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide column).
-
Mobile Phase A: Acetonitrile with a small percentage of a weak acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Water with a small percentage of a weak acid (e.g., 0.1% formic acid).
-
Gradient: A gradient from high organic to high aqueous mobile phase to elute the polar analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical): The exact mass transitions need to be determined empirically by infusing pure standards of this compound and Fructose-d2. The following are proposed transitions based on the molecular weights:
-
This compound (M-H)-: Precursor m/z 183.1 -> Product ions (e.g., m/z 91.1, m/z 61.1).
-
Fructose-d2 (M-H)-: Precursor m/z 181.1 -> Product ions (e.g., m/z 89.1, m/z 59.1).
-
Unlabeled Sorbitol (M-H)-: Precursor m/z 181.1 -> Product ions (e.g., m/z 89.1, m/z 59.1).
-
Unlabeled Fructose (M-H)-: Precursor m/z 179.1 -> Product ions (e.g., m/z 87.1, m/z 59.1).
-
-
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be organized into clear and structured tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Isotopologue Distribution of Sorbitol and Fructose
This table presents the percentage of the metabolite pool that is labeled with deuterium at a specific time point after the introduction of the this compound tracer.
| Metabolite | Isotopologue | Condition A (Control) | Condition B (Treated) |
| Sorbitol | M+0 (Unlabeled) | 5% | 8% |
| M+2 (Labeled) | 95% | 92% | |
| Fructose | M+0 (Unlabeled) | 80% | 95% |
| M+2 (Labeled) | 20% | 5% |
M+0 represents the unlabeled metabolite, and M+2 represents the metabolite with two deuterium atoms from the tracer.
Table 2: Calculated Metabolic Flux
Metabolic flux can be calculated based on the rate of appearance of the labeled product (Fructose-d2) over time. The flux is typically expressed as a concentration per unit of time per unit of cell mass or cell number.
| Experimental Condition | Sorbitol Dehydrogenase Flux (nmol/h/10^6 cells) |
| Control | 15.2 ± 1.8 |
| Drug Treatment X | 5.1 ± 0.7 |
| High Glucose | 25.8 ± 3.1 |
Data Interpretation
The fractional labeling of the fructose pool with deuterium directly reflects the activity of sorbitol dehydrogenase. A higher percentage of Fructose-d2 indicates a higher flux through this enzyme. By comparing the flux under different conditions (e.g., with and without a drug candidate), researchers can assess the impact of the treatment on the polyol pathway. For instance, a drug that inhibits sorbitol dehydrogenase would be expected to decrease the formation of Fructose-d2 from the this compound tracer.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and direct method for quantifying the metabolic flux through the sorbitol dehydrogenase-catalyzed step of the polyol pathway. The detailed protocols and data analysis framework presented here offer a guide for researchers and drug development professionals to investigate the dynamics of this important metabolic route. This approach can yield valuable insights into the pathophysiology of diseases associated with aberrant polyol pathway activity and aid in the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
Application Notes and Protocols for Cell Culture Media Preparation with D-Sorbitol-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of cell culture media supplemented with D-Sorbitol-d2 for metabolic tracing studies. The protocols outlined below are intended for researchers investigating the polyol pathway and its implications in various physiological and pathological conditions, such as diabetes and its complications.
Introduction
D-Sorbitol is a six-carbon sugar alcohol that is an intermediate in the polyol pathway, a metabolic route that converts glucose to fructose.[1][2] Under hyperglycemic conditions, the activity of aldose reductase, the enzyme that converts glucose to sorbitol, increases, leading to an accumulation of intracellular sorbitol.[1][2][3] This accumulation can induce osmotic stress and oxidative damage, contributing to the pathogenesis of diabetic complications affecting the retina, kidneys, and nerves.[1][3][4]
D-Sorbitol-d2 is a deuterated form of D-Sorbitol, where one or more hydrogen atoms are replaced with deuterium. This stable isotope labeling makes it a valuable tool for metabolic flux analysis and tracing the fate of sorbitol in cellular metabolism using techniques like mass spectrometry.[5] By tracking the incorporation of deuterium into downstream metabolites, researchers can quantify the activity of the polyol pathway and its contribution to cellular metabolic pools.
Key Applications
-
Metabolic Flux Analysis: Tracing the flow of deuterium from D-Sorbitol-d2 through the polyol pathway and into other metabolic pathways.
-
Disease Modeling: Investigating the role of the polyol pathway in diabetic complications and other metabolic disorders.
-
Drug Discovery: Screening for inhibitors of aldose reductase and sorbitol dehydrogenase.
-
Understanding Cellular Osmoregulation: Studying the cellular response to osmotic stress induced by sorbitol accumulation.
Experimental Protocols
Protocol 1: Preparation of D-Sorbitol-d2 Stock Solution
This protocol describes the preparation of a sterile stock solution of D-Sorbitol-d2 that can be used to supplement cell culture media.
Materials:
-
D-Sorbitol-d2 powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of D-Sorbitol-d2 powder.
-
Dissolve the powder in an appropriate volume of sterile, nuclease-free water or PBS to achieve the desired stock concentration (e.g., 1 M).
-
Gently vortex the solution until the D-Sorbitol-d2 is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Cell Culture Medium Supplemented with D-Sorbitol-d2
This protocol outlines the steps for preparing complete cell culture medium containing D-Sorbitol-d2 for metabolic tracing experiments.
Materials:
-
Base cell culture medium (e.g., DMEM, RPMI-1640) that does not contain D-Sorbitol. For precise tracing, it is advisable to use a custom medium formulation without unlabeled sorbitol.
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize the introduction of unlabeled metabolites.[6][7]
-
Sterile D-Sorbitol-d2 stock solution (from Protocol 1)
-
Other required supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile cell culture flasks or plates
Procedure:
-
In a sterile environment, prepare the desired volume of base cell culture medium.
-
Supplement the base medium with the required concentration of dFBS and other standard supplements.
-
Thaw an aliquot of the sterile D-Sorbitol-d2 stock solution.
-
Add the appropriate volume of the D-Sorbitol-d2 stock solution to the medium to achieve the desired final working concentration. The optimal concentration should be determined empirically for the specific cell line and experimental goals, but a starting point could be in the physiological or pathophysiological range of sorbitol concentrations.
-
Mix the medium thoroughly by gentle inversion.
-
The D-Sorbitol-d2 supplemented medium is now ready for use in cell culture experiments.
Protocol 3: Metabolic Tracing Experiment with D-Sorbitol-d2
This protocol provides a general workflow for a metabolic tracing experiment using cells cultured in D-Sorbitol-d2 supplemented medium.
Materials:
-
Cells of interest
-
Complete cell culture medium (control)
-
D-Sorbitol-d2 supplemented cell culture medium
-
Cell culture incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction buffer (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the cells of interest in multi-well plates or flasks at a density that will allow for sufficient growth during the experiment.
-
Cell Culture: Culture the cells in standard complete medium until they reach the desired confluency (typically 70-80%).
-
Media Exchange:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed D-Sorbitol-d2 supplemented medium to the cells. Include control wells with standard medium.
-
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway and questions being investigated. The labeling duration can range from minutes to days depending on the turnover rate of the metabolites of interest.[6]
-
Metabolite Extraction:
-
Place the cell culture plates on ice.
-
Aspirate the medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular metabolites.
-
Add a specific volume of ice-cold metabolite extraction buffer (e.g., 80% methanol) to each well.
-
Scrape the cells in the extraction buffer and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
-
Vortex the cell lysates vigorously.
-
Centrifuge the lysates at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the extracted metabolites, to new tubes.
-
-
Downstream Analysis: The extracted metabolites are now ready for analysis by mass spectrometry (e.g., LC-MS/MS, GC-MS) to determine the incorporation of deuterium into sorbitol and its downstream metabolites.
Data Presentation
Quantitative data from metabolic tracing experiments should be summarized in tables for clear comparison. The specific parameters to be measured will depend on the experimental design. Below is a template for presenting such data.
Table 1: Example of Quantitative Data from a D-Sorbitol-d2 Tracing Experiment.
| Metabolite | Isotopic Label | Control Group (Relative Abundance) | D-Sorbitol-d2 Treated Group (Relative Abundance) | Fold Change | p-value |
| Sorbitol | d2 | Not Detected | 1.00 | - | - |
| Fructose | d1 | Baseline | 0.85 | - | <0.05 |
| Glucose-6-Phosphate | d1 | Baseline | 0.23 | - | <0.05 |
| Lactate | d1 | Baseline | 0.15 | - | <0.05 |
Visualizations
Polyol Pathway Signaling
The following diagram illustrates the polyol pathway, where D-Sorbitol is an intermediate. In a tracing experiment with D-Sorbitol-d2, the deuterium label can be tracked as it is incorporated into fructose and potentially other downstream metabolites.
Caption: The Polyol Pathway with D-Sorbitol-d2 as a tracer.
Experimental Workflow for D-Sorbitol-d2 Metabolic Tracing
The diagram below outlines the key steps in a typical metabolic tracing experiment using D-Sorbitol-d2.
Caption: Workflow for a D-Sorbitol-d2 metabolic tracing experiment.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of D-Sorbitol-d2-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of D-Sorbitol-d2-2 using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols detailed herein are designed to facilitate the structural verification, purity assessment, and detailed characterization of this selectively deuterated sugar alcohol.
Introduction
D-Sorbitol, a six-carbon sugar alcohol, is a widely used excipient in pharmaceutical formulations. Selective deuteration, as in this compound, where two deuterium atoms replace the protons at the C2 position, is a valuable tool in drug development and metabolic studies. Deuterium labeling can alter the metabolic profile and pharmacokinetic properties of a molecule. NMR spectroscopy is an indispensable, non-destructive technique for unequivocally identifying the sites of deuteration and for the complete structural elucidation of such isotopically labeled compounds.[]
The substitution of protons with deuterium at the C2 position introduces specific and predictable changes in the NMR spectra, which can be leveraged for detailed analysis. These changes include the disappearance of the H2 proton signal, altered splitting patterns of adjacent protons, and characteristic effects on the C2 carbon signal in the ¹³C NMR spectrum.
This document outlines the expected spectral characteristics of this compound and provides detailed protocols for its analysis using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Predicted NMR Spectral Characteristics of this compound
The primary effects of deuteration at the C2 position on the NMR spectra of D-Sorbitol are a simplification of the ¹H NMR spectrum and specific changes in the ¹³C NMR spectrum.
¹H NMR Spectrum
-
Disappearance of the H2 Signal: The most notable change will be the absence of the proton resonance corresponding to the C2 position.
-
Simplification of H1 and H3 Signals: In unlabeled D-Sorbitol, the protons at C1 (H1a, H1b) and C3 (H3) are coupled to the proton at C2. In this compound, this coupling is removed. Consequently, the signals for H1a, H1b, and H3 will appear as simpler multiplets. For instance, the doublet of doublets typically observed for H1 protons will collapse into a doublet (due to geminal coupling between H1a and H1b) or a simpler pattern depending on other couplings. Similarly, the multiplet for H3 will be simplified due to the absence of coupling to H2.
-
Minimal Chemical Shift Changes: The chemical shifts of the remaining protons are expected to be largely unaffected by the deuterium substitution.[2]
¹³C NMR Spectrum
-
Reduced Intensity and Splitting of the C2 Signal: The resonance for the deuterated carbon (C2) will exhibit a significantly lower intensity. This is due to three main factors: the splitting of the signal into a triplet (due to coupling with the spin-1 deuterium nucleus, with a ¹JCD coupling constant of approximately 20-25 Hz), a longer spin-lattice relaxation time (T1), and the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[3][4]
-
Isotope Shift: The C2 signal may also experience a small upfield shift (isotope effect) of approximately 0.1-0.5 ppm.[5][6]
-
Unaffected Chemical Shifts of Other Carbons: The chemical shifts of the other carbon atoms (C1, C3, C4, C5, C6) are expected to remain largely unchanged.[7]
Quantitative Data Summary
The following tables summarize the expected and known chemical shifts for D-Sorbitol and the predicted changes for this compound. The data for D-Sorbitol is compiled from various sources.[8][9][10]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound in D₂O.
| Proton | D-Sorbitol (approx. δ ppm) | Multiplicity (D-Sorbitol) | Predicted Multiplicity (this compound) |
| H1a, H1b | 3.6 - 3.7 | dd, m | d, m |
| H2 | ~3.8 | m | Absent |
| H3 | ~3.7 | m | Simplified m |
| H4 | ~3.6 | m | m |
| H5 | ~3.8 | m | m |
| H6a, H6b | 3.6 - 3.7 | m | m |
d: doublet, dd: doublet of doublets, m: multiplet
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in D₂O.
| Carbon | D-Sorbitol (approx. δ ppm) | Predicted δ ppm (this compound) | Predicted Multiplicity (¹H-decoupled) |
| C1 | ~63.5 | ~63.5 | s |
| C2 | ~72.5 | ~72.0 - 72.4 | t (low intensity) |
| C3 | ~70.5 | ~70.5 | s |
| C4 | ~72.0 | ~72.0 | s |
| C5 | ~71.5 | ~71.5 | s |
| C6 | ~64.0 | ~64.0 | s |
s: singlet, t: triplet
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Dissolution: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
1D ¹H NMR Spectroscopy
This is the initial and most fundamental NMR experiment for structural verification.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~12 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-5 s
-
Acquisition Time (AQ): 2-4 s
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard.
-
1D ¹³C{¹H} NMR Spectroscopy
This experiment provides information about the carbon skeleton of the molecule.
-
Pulse Sequence: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~100 ppm (centered around the expected sorbitol signals)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C and the low intensity of the C2 signal)
-
Relaxation Delay (D1): 2-5 s
-
Acquisition Time (AQ): 1-2 s
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum.
-
DEPT-135
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃).
-
Pulse Sequence: dept135
-
Key Features:
-
Acquisition and Processing: Similar to the standard ¹³C experiment, but with the specific DEPT-135 pulse program.
2D COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that reveals proton-proton couplings within the molecule.[15][16][17][18]
-
Pulse Sequence: cosygpqf (or similar gradient-selected COSY sequence)
-
Key Information: Cross-peaks in the 2D spectrum indicate which protons are spin-spin coupled. This is crucial for tracing the proton connectivity through the carbon backbone. For this compound, no cross-peak will be observed between H1/H3 and the (absent) H2.
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): ~8 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 4-16 per increment
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Fourier transform.
-
Symmetrize the spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbons they are directly attached to.[19][20][21][22]
-
Pulse Sequence: hsqcedetgpsisp2.2 (or similar sensitivity-enhanced, edited HSQC sequence)
-
Key Information: Each cross-peak corresponds to a C-H bond. This allows for the unambiguous assignment of proton and carbon signals. In the HSQC spectrum of this compound, there will be no cross-peak corresponding to the C2 position.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): ~8 ppm
-
Spectral Width (F1 - ¹³C): ~80 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-16 per increment
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Fourier transform.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds.[23][24][25][26]
-
Pulse Sequence: hmbcgplpndqf (or similar gradient-selected HMBC sequence)
-
Key Information: Cross-peaks show correlations between protons and carbons that are not directly bonded. This is essential for confirming the overall carbon framework and the position of substituents. For this compound, correlations from H1 and H3 to C2, and from H4 to C2, will be important for confirming the location of the deuterium label.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): ~8 ppm
-
Spectral Width (F1 - ¹³C): ~100 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-32 per increment
-
Long-range coupling delay (D6): Optimized for ~8 Hz
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Fourier transform.
-
Logical Workflow for NMR Analysis
A systematic approach ensures comprehensive analysis of this compound.
References
- 2. studymind.co.uk [studymind.co.uk]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bmse001007 D-Sorbitol at BMRB [bmrb.io]
- 9. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000247) [hmdb.ca]
- 10. go.drugbank.com [go.drugbank.com]
- 11. tecmag.com [tecmag.com]
- 12. DEPT [nmr.chem.ucsb.edu]
- 13. AVANCE Tutorial: DEPT-135 Experiment [imserc.northwestern.edu]
- 14. AVANCE Tutorial: DEPT-135 Experiment using composite pulses [imserc.northwestern.edu]
- 15. Two-dimensional NMR spectroscopy - The COSY 45 pulse sequence [rmn2d.univ-lille1.fr]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. azom.com [azom.com]
- 18. University of Ottawa NMR Facility Blog: COSY- 90 vs COSY- 45 [u-of-o-nmr-facility.blogspot.com]
- 19. Short-range heteronuclear correlation [chem.ch.huji.ac.il]
- 20. researchgate.net [researchgate.net]
- 21. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 22. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. HMBC [bloch.anu.edu.au]
Application Notes and Protocols for the LC-MS/MS Detection of D-Sorbitol-d2 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol, a sugar alcohol, is a key intermediate in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications.[1] Accurate and sensitive quantification of sorbitol in biological matrices such as plasma and urine is crucial for understanding its role in various physiological and pathological processes. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, correcting for matrix effects and variations in sample processing.[2] This document provides a detailed protocol for the analysis of D-Sorbitol in biological samples using a stable isotope-labeled internal standard, D-Sorbitol-d2, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The analysis of highly polar compounds like sorbitol presents challenges for traditional reversed-phase liquid chromatography.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the retention and separation of such analytes, often coupled with tandem mass spectrometry for selective and sensitive detection.[3][4] The methods described herein are intended as a comprehensive guide for researchers and professionals in drug development and metabolic research.
Metabolic Pathway of D-Sorbitol
The sorbitol pathway is a two-step metabolic process that converts glucose to fructose.[1] The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase, which utilizes NADPH as a cofactor.[1] In the second step, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[1] An imbalance in this pathway, particularly the accumulation of sorbitol in tissues lacking sufficient sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells, is associated with diabetic complications.[1]
Caption: The Polyol Pathway of D-Sorbitol Metabolism.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis of D-Sorbitol and its deuterated internal standard, D-Sorbitol-d2.
I. Sample Preparation
A. Plasma Samples: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of D-Sorbitol-d2 internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
B. Urine Samples: Desalting
-
Thaw urine samples on ice.
-
To a 100 µL aliquot of urine, add 20 µL of D-Sorbitol-d2 internal standard working solution.[5]
-
Add 900 µL of water and vortex.
-
The sample is then desalted using a mixed-bed ion-exchange resin.[5]
-
Pass the diluted urine through the ion-exchange column.
-
Collect the eluate and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
II. LC-MS/MS Method
A. Liquid Chromatography (LC) Conditions
-
Column: HILIC Column (e.g., SeQuant ZIC-pHILIC 150 x 2.1 mm, 5 µm)[3]
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9)[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient:
-
0-2 min: 85% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 85% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
B. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Sorbitol: Precursor Ion (m/z) 181.1 -> Product Ion (m/z) 89.1 (tentative, requires optimization)
-
D-Sorbitol-d2: Precursor Ion (m/z) 183.1 -> Product Ion (m/z) 90.1 (tentative, requires optimization for specific deuteration pattern)
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
-
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of D-Sorbitol.
Quantitative Data Summary
The following table summarizes quantitative data from various LC-MS/MS methods for sorbitol analysis in biological fluids. This data can be used as a reference for expected performance.
| Parameter | Urine[7] | Plasma[4] | Urine[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | Not explicitly stated | 0.5 nmol for C4-C6 polyols |
| Upper Limit of Quantification (ULOQ) | 100 µmol/L | Not explicitly stated | Not explicitly stated |
| Linearity (r²) | ≥ 0.99 | Not explicitly stated | > 0.995 |
| Inter-day Precision (% CV) | 1.5–12.4% | Acceptable | 2.5–11.1% |
| Inter-day Trueness/Accuracy (%) | 91.4–112.9% | Acceptable | Not explicitly stated |
| Internal Standard | d-6 glucose | Stable isotope-labeled sorbitol | [2H3]sorbitol |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of D-Sorbitol in biological samples. The use of a deuterated internal standard, D-Sorbitol-d2, is critical for achieving accurate and precise results. The provided protocols for sample preparation and instrument parameters serve as a strong foundation for researchers. However, it is imperative that the method is fully validated in the specific biological matrix of interest to ensure it meets the required performance characteristics for its intended application in clinical and research settings.
References
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A High-Performance Liquid Chromatography- Tandem Mass Spectrometry- Based Targeted Metabolomics Kidney Dysfunction Marker Panel in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of D-Sorbitol using Isotope Dilution Mass Spectrometry with D-Sorbitol-d2-2
Introduction
Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway where glucose is converted to fructose.[1][2][3][4] Dysregulation of this pathway and subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, particularly in tissues such as the retina, kidneys, and Schwann cells.[1][2][3] Therefore, the accurate quantification of sorbitol in biological matrices is crucial for researchers and drug development professionals studying diabetes and related metabolic disorders.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy and precision quantification of small molecules. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which co-elutes with the endogenous analyte and corrects for variations in sample preparation and instrument response. D-Sorbitol-d2-2 is a deuterated analog of D-Sorbitol designed for use as an internal standard in IDMS assays.[2]
These application notes provide a detailed protocol for the quantification of D-Sorbitol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and this compound as the internal standard.
Principle of the Method
The method involves the addition of a known amount of this compound to a plasma sample. The proteins in the plasma are then precipitated, and the supernatant containing both endogenous D-Sorbitol and the this compound internal standard is analyzed by LC-MS/MS. The analytes are separated from other plasma components using hydrophilic interaction liquid chromatography (HILIC). Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of D-Sorbitol in the original sample.
Experimental
Materials and Reagents
-
D-Sorbitol (≥98% purity)
-
This compound (≥98% purity, deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
HILIC analytical column (e.g., 2.1 x 100 mm, 1.7 µm)
Preparation of Standards and Quality Controls
Stock Solutions (1 mg/mL):
-
D-Sorbitol Stock: Accurately weigh and dissolve D-Sorbitol in ultrapure water.
-
This compound Stock (Internal Standard): Accurately weigh and dissolve this compound in ultrapure water.
Working Solutions:
-
Prepare serial dilutions of the D-Sorbitol stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a water:acetonitrile mixture) to create calibration standards.
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the surrogate matrix.
-
Prepare a working solution of the this compound internal standard in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
Sample Preparation Protocol
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample, standard, and QC in a microcentrifuge tube, add 200 µL of the internal standard working solution in the protein precipitation solvent.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B for 1 min, ramp to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used. The transitions for this compound are inferred based on a +2 Da mass shift from the unlabeled compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| D-Sorbitol | 181.1 | 89.0 | 50 | 30 | 15 |
| This compound (IS) | 183.1 | 89.0 | 50 | 30 | 15 |
Data Analysis and Quantification
The concentration of D-Sorbitol in the samples is determined by constructing a calibration curve from the peak area ratios of the D-Sorbitol calibration standards to the this compound internal standard. A linear regression with a 1/x weighting is typically used. The concentrations in the unknown samples are then calculated from their peak area ratios using the regression equation.
Sorbitol Metabolic Pathway
The sorbitol pathway, also known as the polyol pathway, is a two-step metabolic process that converts glucose to fructose.[1][2][4] The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase with NADPH as a cofactor.[1][3] The second step is the oxidation of sorbitol to fructose by sorbitol dehydrogenase, which utilizes NAD+.[1][3]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. coresta.org [coresta.org]
- 4. Identification and Quantitation of Sorbitol-Based Nuclear Clarifying Agents Extracted from Common Laboratory and Consumer Plasticware Made of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Carbon Metabolism in Microorganisms using D-Sorbitol-d2-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cellular systems. The use of deuterated substrates, such as D-Sorbitol-d2-2, offers a non-radioactive and effective method for tracing the flow of carbon atoms through microbial metabolism. D-Sorbitol, a six-carbon sugar alcohol, is a relevant carbon source for a variety of microorganisms and can provide insights into glycolysis, the pentose phosphate pathway, and other central metabolic routes. These application notes provide detailed methodologies for utilizing this compound as a tracer in microbial cultures, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Principle
Microorganisms cultured in the presence of this compound will uptake and metabolize this labeled substrate. The deuterium atoms on the second carbon position will be incorporated into downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using LC-MS, it is possible to map the metabolic fate of the sorbitol carbon backbone and quantify the contribution of sorbitol to various metabolic pathways.
Applications
-
Metabolic Pathway Elucidation: Tracing the incorporation of deuterium from this compound into central carbon metabolites can confirm and uncover metabolic pathways.
-
Metabolic Flux Analysis: Quantifying the extent of deuterium enrichment in various metabolites allows for the calculation of relative and absolute metabolic fluxes.
-
Drug Discovery and Development: Understanding how a drug candidate alters the carbon metabolism of a pathogen can be a crucial aspect of its mechanism of action studies.
-
Bioprocess Optimization: In industrial microbiology, tracing carbon metabolism can help in optimizing fermentation processes for the production of desired biomolecules.
Data Presentation
Table 1: Uptake and Consumption of this compound in Escherichia coli
| Time (minutes) | Extracellular this compound (mM) | Intracellular this compound (nmol/mg protein) |
| 0 | 10.00 | 0.00 |
| 5 | 8.52 | 15.3 |
| 15 | 6.21 | 35.8 |
| 30 | 3.15 | 52.1 |
| 60 | 0.89 | 48.7 |
Table 2: Deuterium Enrichment in Key Metabolites of E. coli after 60 minutes of Labeling with this compound
| Metabolite | Mass Isotopologue | Relative Abundance (%) |
| Fructose-6-phosphate | M+0 | 25.4 |
| M+1 | 68.3 | |
| M+2 | 6.3 | |
| Glucose-6-phosphate | M+0 | 35.1 |
| M+1 | 59.8 | |
| M+2 | 5.1 | |
| 6-Phosphogluconate | M+0 | 42.7 |
| M+1 | 51.5 | |
| M+2 | 5.8 | |
| Pyruvate | M+0 | 75.9 |
| M+1 | 22.1 | |
| M+2 | 2.0 | |
| L-Alanine | M+0 | 78.3 |
| M+1 | 19.9 | |
| M+2 | 1.8 |
Experimental Protocols
Microbial Culture and Labeling
Objective: To culture microorganisms and introduce the this compound tracer.
Materials:
-
Microorganism of interest (e.g., Escherichia coli, Saccharomyces cerevisiae)
-
Appropriate growth medium (e.g., M9 minimal medium for E. coli)
-
This compound (sterile solution)
-
Sterile culture flasks or tubes
-
Incubator shaker
Protocol:
-
Prepare the appropriate growth medium for the chosen microorganism. For minimal media, ensure that the primary carbon source is limited to allow for efficient uptake of the labeled sorbitol.
-
Inoculate the medium with a starter culture of the microorganism and grow to the mid-logarithmic phase.
-
Introduce a sterile solution of this compound to the culture to a final concentration of 10 mM.
-
Continue incubation under the same conditions, taking samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) for metabolomic analysis.
Rapid Quenching and Metabolite Extraction
Objective: To halt metabolic activity instantaneously and extract intracellular metabolites.
Materials:
-
Quenching solution: 60% methanol in water, pre-chilled to -40°C.[1]
-
Extraction solvent: 80% methanol in water, pre-chilled to -20°C.
-
Liquid nitrogen
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or vacuum concentrator
Protocol:
-
For each time point, rapidly withdraw a defined volume of the cell culture (e.g., 1 mL).
-
Immediately plunge the sample into a larger volume (e.g., 5 mL) of the pre-chilled quenching solution.[1] This ensures rapid cessation of metabolic activity.
-
Vortex the mixture briefly and centrifuge at a low temperature (e.g., -9°C) and high speed (e.g., 5000 x g) for 5 minutes to pellet the cells.
-
Decant the supernatant, which contains the extracellular metabolites. This can be stored separately for analysis if desired.
-
Resuspend the cell pellet in 1 mL of the pre-chilled extraction solvent.
-
Perform two to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
LC-MS/MS Analysis
Objective: To separate and detect the deuterated metabolites.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile phases (e.g., A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid)
-
Metabolite standards (for retention time and fragmentation pattern confirmation)
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
-
Set up the LC-MS/MS system with the HILIC column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the column.
-
Run a gradient elution to separate the metabolites. A typical gradient might start at a high percentage of organic phase and gradually decrease to elute polar compounds.
-
The mass spectrometer should be operated in negative ion mode for many of the central carbon metabolites.
-
Acquire data in full scan mode to identify all detectable ions and their mass-to-charge ratios (m/z).
-
Perform targeted MS/MS analysis on the expected masses of key metabolites to confirm their identity and quantify the incorporation of deuterium.
Visualizations
Caption: Experimental workflow for tracing carbon metabolism.
Caption: Simplified metabolic pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Sorbitol-d2-2 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Sorbitol-d2-2 in cell culture experiments. The focus is on optimizing its concentration to induce osmotic stress while maintaining cell viability and experimental integrity.
Troubleshooting Guide
Problem: High levels of cell death or detachment after this compound treatment.
Possible Causes:
-
Concentration is too high: The concentration of this compound is causing excessive osmotic stress, leading to apoptosis or necrosis.
-
Rapid exposure: A sudden increase in osmolarity can be more detrimental than a gradual one.
-
Cell line sensitivity: Different cell lines have varying tolerances to osmotic stress.
-
Sub-optimal cell health: Cells that are unhealthy or in a late passage number may be more susceptible to stress.
Solutions:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations reported in the literature (e.g., 100 mM to 500 mM) and assess cell viability.[1][2]
-
Gradual Adaptation: Instead of a single high-concentration treatment, consider gradually increasing the this compound concentration over time to allow for cellular adaptation.
-
Cell Line Specific Titration: The optimal concentration is highly dependent on the cell line. What works for one may not work for another. Always perform a titration for each new cell line.
-
Ensure Healthy Cultures: Use cells at a low passage number and ensure they are healthy and actively dividing before initiating the experiment.
Problem: Inconsistent or non-reproducible experimental results.
Possible Causes:
-
Variability in this compound preparation: Inconsistent stock solution concentration or improper mixing can lead to variability.
-
Fluctuations in incubation time: The duration of exposure to osmotic stress is a critical parameter.
-
Inconsistent cell density: The number of cells at the time of treatment can influence the outcome.
Solutions:
-
Standardize Stock Preparation: Prepare a large batch of this compound stock solution, aliquot, and store at -20°C to ensure consistency across experiments.
-
Precise Incubation Timing: Use a timer to ensure the duration of this compound treatment is consistent in all experiments.
-
Consistent Cell Seeding: Seed the same number of viable cells for each experiment to ensure a consistent starting cell density.
Problem: No observable effect or desired cellular response.
Possible Causes:
-
Concentration is too low: The concentration of this compound is insufficient to induce the desired level of osmotic stress.
-
Short incubation time: The duration of the treatment may not be long enough to trigger the downstream signaling pathways.
-
Cell line resistance: Some cell lines may be inherently resistant to osmotic stress.
Solutions:
-
Increase Concentration: Titrate the this compound concentration upwards, monitoring cell viability to avoid toxicity.
-
Extend Incubation Time: Perform a time-course experiment to determine the optimal duration of treatment.
-
Positive Controls: Use a known inducer of the desired pathway (e.g., anisomycin for MAPK activation) as a positive control to ensure the cells are responsive.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell culture?
A1: A common starting range for inducing osmotic stress with sorbitol is between 100 mM and 500 mM.[1][2] However, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that induces the desired effect without causing excessive cell death.
Q2: How does this compound induce osmotic stress?
A2: D-Sorbitol is a sugar alcohol that is not readily permeable to the cell membrane. When added to the cell culture medium at a high concentration, it increases the osmolarity of the extracellular environment. This creates an osmotic gradient, causing water to move out of the cells and leading to cell shrinkage and the activation of stress-response signaling pathways.
Q3: What are the key signaling pathways activated by osmotic stress?
A3: Osmotic stress is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and to some extent, the Extracellular signal-Regulated Kinase (ERK).[3][4][5] These pathways play crucial roles in regulating cellular responses to stress, including apoptosis, cell cycle arrest, and adaptation.
Q4: How can I assess cell viability after this compound treatment?
A4: Several methods can be used to assess cell viability. Common colorimetric assays include the MTT, MTS, and WST-1 assays, which measure metabolic activity.[6][7] Alternatively, dye exclusion assays using trypan blue can be used to count viable and non-viable cells.
Q5: Are there any differences in using this compound compared to D-Sorbitol?
A5: For the purpose of inducing osmotic stress, this compound and D-Sorbitol are expected to behave similarly as their osmotic properties are nearly identical. The deuterium labeling in this compound is primarily for use in metabolic tracing studies and should not significantly impact its ability to induce osmotic stress.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
Objective: To determine the concentration of this compound that induces a significant cellular response (e.g., MAPK activation) while maintaining acceptable cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Reagents for downstream analysis (e.g., antibodies for western blotting)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in complete cell culture medium. A suggested range is 0, 50, 100, 200, 300, 400, and 500 mM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes for signaling studies, or longer for viability assays).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Downstream Analysis: In parallel plates, lyse the cells after treatment and perform downstream analysis such as western blotting to detect the activation of target signaling pathways (e.g., phospho-p38).
-
Data Analysis: Plot cell viability and the level of pathway activation against the this compound concentration. The optimal concentration will be the one that gives a robust signaling response with minimal impact on cell viability.
Table 1: Example Data for Dose-Response Experiment
| This compound (mM) | Cell Viability (%) | p-p38/total p38 (Fold Change) |
| 0 | 100 | 1.0 |
| 50 | 98 | 1.5 |
| 100 | 95 | 3.2 |
| 200 | 85 | 8.5 |
| 300 | 70 | 12.1 |
| 400 | 50 | 11.8 |
| 500 | 30 | 10.5 |
Protocol 2: Time-Course of Osmotic Stress Response
Objective: To determine the optimal duration of this compound treatment for activating the desired cellular response.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells in multiple wells or plates.
-
Treatment: Treat the cells with the optimal concentration of this compound determined in Protocol 1.
-
Time Points: Harvest cells at different time points after treatment (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Lyse the cells at each time point and analyze the activation of the target signaling pathway.
-
Data Analysis: Plot the level of pathway activation against time to identify the peak response time.
Table 2: Example Data for Time-Course Experiment
| Time (minutes) | p-JNK/total JNK (Fold Change) |
| 0 | 1.0 |
| 15 | 4.5 |
| 30 | 9.8 |
| 60 | 7.2 |
| 120 | 3.1 |
Visualizations
References
- 1. TDP-43 Is Directed to Stress Granules by Sorbitol, a Novel Physiological Osmotic and Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Preventing isotopic exchange of deuterium in D-Sorbitol-d2-2
Technical Support Center: D-Sorbitol-d2-2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom (D) on your labeled compound is replaced by a hydrogen atom (H) from the surrounding environment, or vice versa.[1] For this compound, this is a critical issue as the loss of the deuterium label can compromise the results of studies that rely on isotopic tracking, such as metabolic profiling or pharmacokinetic analysis. The C-D bond is more stable than a C-H bond, and this difference is often the basis of the experiment (a phenomenon known as the kinetic isotope effect).[2] Losing the label means losing the intended molecular properties and the ability to differentiate it from its non-deuterated counterpart.
Q2: Which positions on the this compound molecule are susceptible to exchange?
A2: D-Sorbitol has two types of hydrogen atoms: those in hydroxyl (-OH) groups and those bonded to the carbon backbone (-CH).
-
Hydroxyl Protons (-OH): These are "labile" or "exchangeable" protons. They will rapidly exchange with protons from any protic solvent (like water or methanol) or even atmospheric moisture.[1] This is a fast, equilibrium-driven process.
-
Carbon-bound Deuterons (-CD): The deuterium atom on the carbon backbone is "non-exchangeable" under normal conditions. However, this C-D bond can be broken and undergo exchange under specific conditions, such as the presence of acid or base catalysts, elevated temperatures, or certain metal catalysts.[1][3] Preventing the exchange of these deuterons is the primary focus of this guide.
Q3: What are the primary factors that cause the loss of the carbon-bound deuterium label?
A3: The loss of a C-D label is primarily caused by factors that can catalyze the exchange reaction. These include:
-
Presence of Protic Solvents: Solvents with exchangeable protons (e.g., water, alcohols) can serve as a source of hydrogen.
-
Acidic or Basic Conditions: Both acids and bases can catalyze the H/D exchange at carbon centers.[3][4][5] The rate of exchange is highly dependent on the pH of the solution.[3]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for C-D bond cleavage, accelerating the exchange rate.[1]
-
Atmospheric Moisture: Exposure to air allows the compound to come into contact with water vapor, a potent source of protons.
Q4: How can I prevent isotopic exchange during an experiment?
A4: To maintain the isotopic purity of this compound, you must rigorously control the experimental environment. The key strategies are:
-
Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents (e.g., DMSO, THF, acetonitrile) that do not have exchangeable protons.
-
Control pH: Maintain a neutral pH and avoid strongly acidic or basic conditions.
-
Work Under Inert Atmosphere: Handle the compound and prepare solutions in a glove box or under a stream of dry, inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.
-
Use Deuterated Protic Solvents (If Necessary): If your protocol requires a protic solvent, use its deuterated version (e.g., D₂O instead of H₂O, Methanol-d₄ instead of methanol) in large excess. This shifts the chemical equilibrium to favor the deuterated state.[1]
Q5: How should I properly store this compound to maintain its isotopic purity?
A5: Proper storage is crucial. Store this compound as a solid in a tightly sealed container, preferably in a desiccator with a drying agent like silica gel to protect it from moisture.[6] For long-term storage, a cool, dry, and dark place is recommended. Low-temperature storage (e.g., -20°C or -80°C) is ideal for minimizing any potential degradation.[7]
Troubleshooting Guide: Loss of Deuterium Label
If you observe a loss of the deuterium label in your post-experiment analysis (e.g., via Mass Spectrometry or NMR), consult the following guide to identify and resolve the potential cause.
| Problem | Possible Cause | Explanation | Recommended Solution |
| Unexpected M+1 peak (or loss of M+D peak) in Mass Spec | Solvent Contamination | The solvent, believed to be aprotic, may contain trace amounts of water or other protic impurities. | Use freshly opened, high-purity, anhydrous-grade aprotic solvents. If necessary, dry the solvent using molecular sieves before use. |
| Acidic or Basic Conditions | The reaction mixture may be inadvertently acidic or basic due to reagents, impurities, or the breakdown of other components. This can catalyze H/D exchange.[3][5] | Buffer the reaction mixture to maintain a neutral pH. Purify all reagents to remove acidic or basic impurities before adding them to the reaction. | |
| Exposure to Atmosphere | The compound was handled on an open bench, allowing atmospheric moisture to introduce protons into the system. | Perform all manipulations of the solid compound and its solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line). | |
| Elevated Temperature | The experiment was run at a high temperature, which accelerated the rate of isotopic exchange. | If possible, run the reaction at a lower temperature for a longer duration. Evaluate if the high temperature is strictly necessary for the desired outcome. | |
| Cross-Contamination | Glassware or equipment was not properly dried and contained residual water or other protic solvents. | Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator before use. |
Data Presentation
Table 1: Key Factors Influencing the Rate of C-D Isotopic Exchange
| Factor | Effect on Exchange Rate | Rationale |
| Solvent Type | High (Protic) vs. Low (Aprotic) | Protic solvents provide an abundant source of protons (H+) that can exchange with the deuterium (D) on the molecule. Aprotic solvents lack these exchangeable protons. |
| pH | Increases in Acidic or Basic conditions | Both acids and bases act as catalysts for the H/D exchange reaction by facilitating the removal and addition of protons/deuterons from the carbon backbone.[3][4][5] |
| Temperature | Increases with Temperature | Higher temperatures provide the necessary activation energy for the C-D bond to break, making the exchange reaction happen more quickly.[1] |
| Moisture | Increases with Exposure | Water from the atmosphere is a common source of protons that can lead to gradual isotopic exchange, especially during storage and handling. |
| Catalysts | Increases with Metal Catalysts | Certain transition metal catalysts (e.g., Platinum, Palladium, Iridium) are known to facilitate H/D exchange at C-H/C-D bonds.[1][8] |
Table 2: Recommended Solvents for D-Sorbitol Experiments
Based on published solubility data, the following solvents should be considered.[9][10][11]
| Solvent Type | Examples | Solubility of D-Sorbitol | Key Considerations |
| Aprotic (Recommended) | Dimethyl sulfoxide (DMSO) | Soluble (especially when warmed) | Ideal for preventing exchange. Ensure use of anhydrous grade. |
| Tetrahydrofuran (THF) | Sparingly Soluble | May be suitable for suspensions or very dilute solutions. Ensure anhydrous. | |
| Acetonitrile | Sparingly Soluble | Can be used, but solubility is limited. Ensure anhydrous. | |
| Protic (Use Deuterated Version) | Water (D₂O) | Highly Soluble | Must use D₂O . Use in large excess to minimize back-exchange. |
| Methanol (CD₃OD) | Soluble | Must use Methanol-d₄ . Prone to absorbing atmospheric moisture. | |
| Ethanol (C₂D₅OD) | Soluble | Must use Ethanol-d₆ . Good alternative to methanol if required. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving: Upon receipt, inspect the container seal. If compromised, the material may have been exposed to atmospheric moisture.
-
Storage: Store the sealed container immediately in a desiccator at room temperature for short-term storage or in a freezer (-20°C or below) for long-term storage.
-
Handling: All handling of the solid material (e.g., weighing) must be performed in a controlled environment, such as a glove box with a dry nitrogen or argon atmosphere.
-
Dispensing: Use clean, dry spatulas and glassware. Never return unused material to the original container to prevent contamination.
-
Sealing: After dispensing, purge the container with inert gas before tightly resealing.
Protocol 2: Preparation of a Stock Solution in an Aprotic Solvent (DMSO)
-
Preparation: Place a clean, dry volumetric flask equipped with a magnetic stir bar and a rubber septum into an oven at 120°C for at least 4 hours.
-
Assembly: Remove the flask from the oven and assemble it while still hot. Immediately connect it to a manifold (Schlenk line) and evacuate and backfill with dry argon or nitrogen three times. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Solvent Transfer: Using a dry syringe, transfer anhydrous DMSO into the flask.
-
Compound Transfer: In a glove box, weigh the required amount of this compound into a clean, dry vial. Seal the vial and bring it out.
-
Dissolution: Quickly remove the septum from the flask, add the weighed this compound, and immediately reseal. Stir the solution until the solid is fully dissolved. Gentle warming may be required.
-
Storage: Store the stock solution under an inert atmosphere at an appropriate temperature. For long-term storage, consider flame-sealing the flask or storing it in a freezer.
Visualizations
Caption: Workflow for handling this compound to prevent isotopic exchange.
Caption: Decision tree for selecting a suitable solvent for this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE MECHANISM OF THE ACID AND BASIC CATALYZED DEUTERIUM EXCHANGE IN AROMATIC COMPOUNDS (Journal Article) | OSTI.GOV [osti.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
D-Sorbitol-d2-2 stability in different solvents and storage conditions
This technical support center provides guidance on the stability of D-Sorbitol-d2 in various solvents and under different storage conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid D-Sorbitol-d2?
For long-term stability, solid D-Sorbitol-d2 should be stored under the following conditions:
| Storage Temperature | Duration |
| -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[1] |
| Room Temperature | Store in a dry, well-ventilated area away from light and moisture[3][4] |
Q2: How should I store solutions of D-Sorbitol-d2?
The stability of D-Sorbitol-d2 in solution depends on the solvent and storage temperature. Here are some general guidelines based on data for deuterated sorbitol:
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] | |
| Water | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[5] If using water as the solvent, filter and sterilize the solution before use.[1]
Q3: In which solvents is D-Sorbitol-d2 soluble?
Based on the solubility of D-Sorbitol, D-Sorbitol-d2 is expected to have similar solubility:
| Solvent | Solubility |
| Water | Very soluble[6] |
| DMSO | Soluble (may require sonication)[1][7] |
| Ethanol | Sparingly soluble[6] |
| Methanol | Soluble[8] |
| Ethyl Acetate | Insoluble |
| Acetonitrile | Insoluble[8] |
Q4: What is the thermal stability of D-Sorbitol-d2?
D-Sorbitol is thermally stable up to relatively high temperatures. Degradation of D-Sorbitol has been observed to start at around 200°C.[9]
Q5: How does pH affect the stability of D-Sorbitol-d2?
While specific data for D-Sorbitol-d2 is limited, studies on related compounds suggest that extreme pH conditions can lead to degradation. For instance, the stability of some vitamers in the presence of sorbitol is significantly affected by acidic (pH 3) and alkaline (pH 9) conditions.[10][11] It is advisable to maintain a near-neutral pH for solutions of D-Sorbitol-d2 unless the experimental protocol requires otherwise.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with D-Sorbitol-d2.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of D-Sorbitol-d2.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and any prepared solutions have been stored according to the recommended guidelines (see FAQs).
-
Check Solution Age: Use freshly prepared solutions whenever possible. The stability of solutions is limited, even when stored at low temperatures.[1][2]
-
Assess for Contamination: Contamination can catalyze degradation. Use high-purity solvents and sterile techniques when preparing solutions.
-
Perform Quality Control: If degradation is suspected, it is advisable to verify the purity and integrity of the D-Sorbitol-d2 stock using an appropriate analytical method such as mass spectrometry or NMR.
-
Logical Flow for Troubleshooting Inconsistent Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]
- 4. formedium.com [formedium.com]
- 5. glpbio.com [glpbio.com]
- 6. himedialabs.com [himedialabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. D-Sorbitol Physical Properties Effects on Filaments Used by 3D Printing Process for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. researchgate.net [researchgate.net]
Minimizing matrix effects in D-Sorbitol-d2-2 quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of D-Sorbitol-d2-2 and its unlabeled analyte, D-Sorbitol, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of polar compounds like D-Sorbitol?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][3] For polar compounds like D-Sorbitol, which are often analyzed using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), matrix effects can be particularly pronounced and variable.[4][5] Common sources of interference in biological samples include phospholipids, salts, proteins, and metabolites.[6][7][8]
Q2: My this compound internal standard isn't compensating for variability. What could be the cause?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for matrix effects, its effectiveness relies on it behaving nearly identically to the analyte (D-Sorbitol).[9][10] Issues can arise from:
-
Differential Matrix Effects: Even with a SIL-IS, the analyte and the internal standard can experience different degrees of ion suppression, especially in highly complex matrices or when they are not perfectly co-eluting.[10]
-
Chromatographic Separation: Deuterium substitution can sometimes alter the lipophilicity of a molecule, causing a slight shift in retention time compared to the unlabeled analyte. If this separation causes one of the compounds to co-elute with a region of high ion suppression while the other does not, the analyte-to-IS ratio will not be constant.
-
Contamination of IS: The SIL-IS must be of high purity. Any presence of the unlabeled analyte in the internal standard stock will lead to artificially inflated quantification results.
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: The most common and accepted method is the post-extraction spike experiment.[1][3][7] This procedure quantitatively determines the matrix factor (MF), which reveals the extent of ion suppression or enhancement. An ideal MF is close to 1.0 (or 100%), while values below 1.0 indicate suppression and values above 1.0 indicate enhancement.[8]
See the Experimental Protocols section below for a detailed methodology on how to perform this assessment.
Q4: Which sample preparation technique is most effective at reducing matrix effects for D-Sorbitol?
A4: Improving sample preparation is the most effective strategy for minimizing matrix effects.[7][11] Since D-Sorbitol is a polar compound, the choice of technique is critical.
-
Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing interfering components like phospholipids, leading to significant matrix effects.[7][12]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. However, recovery for highly polar analytes like D-Sorbitol can be low and difficult to optimize.[12]
-
Solid-Phase Extraction (SPE): This is generally the most effective technique. Polymeric mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences, including phospholipids, resulting in the cleanest extracts and a significant reduction in matrix effects.[7][12]
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction (Hypothetical Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Process Efficiency (%) | Comments |
| Protein Precipitation (PPT) | 95 ± 5% | 0.45 ± 0.15 | 43% | Simple and fast, but results in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 65 ± 10% | 0.85 ± 0.08 | 55% | Cleaner than PPT, but lower recovery for polar analytes. |
| Mixed-Mode SPE | 92 ± 4% | 0.98 ± 0.05 | 90% | Most effective at removing interferences and minimizing matrix effects.[12] |
Q5: Can I modify my LC-MS parameters to mitigate matrix effects?
A5: Yes, optimization of chromatographic and mass spectrometric conditions can significantly help.
-
Chromatography: For polar analytes like D-Sorbitol, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique that provides good retention.[13][14] By adjusting the gradient, you can often achieve chromatographic separation between D-Sorbitol and the primary regions of ion suppression.[2][15]
-
Flow Rate: Reducing the eluent flow rate entering the mass spectrometer, for example by using a post-column split, can reduce matrix effects and in some cases increase sensitivity.[16]
-
Ionization Source: Electrospray Ionization (ESI) is highly susceptible to matrix effects.[7] If issues persist, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial, as it is generally less prone to ion suppression.[15][17] One study on D-Sorbitol quantification found that while ESI produced higher peak intensities, significant matrix effects were observed, which were not present when using APCI.[18]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the calculation of the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike the analyte (D-Sorbitol) and IS (this compound) into the final mobile phase solvent.
- Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
- Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.
2. Analyze and Calculate:
- Analyze all three sets by LC-MS.
- Calculate the mean peak area for the analyte from each set.
- Use the following formulas:
- Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
- Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
- Process Efficiency (PE) % = (Peak Area in Set C / Peak Area in Set A) * 100 or (MF * RE) / 100
Visual Guides
Workflow for Matrix Effect Assessment and Mitigation
This diagram outlines the logical steps a researcher should take to identify, quantify, and minimize matrix effects during method development.
A logical workflow for identifying and mitigating matrix effects.
Mechanism of Ion Suppression
This diagram illustrates the concept of ion suppression in the electrospray ionization (ESI) source of a mass spectrometer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. providiongroup.com [providiongroup.com]
- 18. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting for natural isotope abundance in D-Sorbitol-d2-2 experiments
This guide provides technical support for researchers, scientists, and drug development professionals using D-Sorbitol-d2 as a tracer in mass spectrometry-based experiments. It addresses the critical step of correcting for the natural abundance of stable isotopes to ensure accurate quantification of isotopic enrichment.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it critical to correct for in D-Sorbitol-d2 experiments?
A1: The elements that make up D-Sorbitol (Carbon, Hydrogen, Oxygen) exist in nature as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1] When analyzing a sample containing D-Sorbitol-d2 using mass spectrometry, the instrument measures the mass-to-charge ratio of all molecules. The signal you expect for your deuterated tracer (M+2) can be convoluted with signals from unlabeled sorbitol molecules that happen to contain heavy isotopes (e.g., two ¹³C atoms or one ¹⁸O atom). This interference leads to an overestimation of the tracer's abundance. Correcting for natural isotope abundance is a process of mathematically removing these naturally occurring heavy isotope signals to determine the true isotopic enrichment from the D-Sorbitol-d2 tracer.[2][3]
Q2: Which naturally occurring isotopes interfere with the analysis of D-Sorbitol (C₆H₁₄O₆)?
A2: For a molecule like sorbitol, the primary interferences arise from the natural abundance of heavy isotopes of carbon, hydrogen, and oxygen. The most significant contributions come from ¹³C and ¹⁸O. While deuterium (²H) also occurs naturally, its abundance is very low (approx. 0.015%).[1] The presence of these heavier isotopes in an unlabeled sorbitol molecule creates a pattern of "mass isotopomers" (M+1, M+2, etc.) that can overlap with the signal from your D-Sorbitol-d2 tracer.
Q3: What are the common methods for performing isotope abundance correction?
A3: The most common method involves using a correction matrix.[4] This mathematical approach uses the known natural isotopic abundances of the elements in the molecule to calculate the theoretical mass isotopomer distribution of an unlabeled standard.[3] This theoretical distribution is then used to deconvolve the measured mass spectrum of the labeled sample, separating the contribution of naturally occurring heavy isotopes from the contribution of the deuterated tracer. Several software tools are available that implement these correction algorithms.[5][6]
Q4: Are there software tools available to automate this correction?
A4: Yes, several software tools can perform natural isotope abundance correction. Packages like IsoCorrectoR (for R) and IsoCor (Python-based) are designed for this purpose.[5][6][7] These tools take your raw mass spectrometry data and the chemical formula of your compound as input and apply correction algorithms to provide the corrected isotopologue distribution.[6]
Data Presentation
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.0078 | 99.985 |
| ²H (D) | 2.0141 | 0.015 | |
| Carbon | ¹²C | 12.0000 | 98.9 |
| ¹³C | 13.0034 | 1.1 | |
| Oxygen | ¹⁶O | 15.9949 | 99.76 |
| ¹⁷O | 16.9991 | 0.04 | |
| ¹⁸O | 17.9992 | 0.20 |
Source: Data compiled from publicly available isotopic abundance information.[1]
Experimental Protocol: Correcting for Natural Isotope Abundance
This protocol outlines the steps for correcting mass spectrometry data for natural isotope abundance in a D-Sorbitol-d2 tracer experiment.
Step 1: Acquire Mass Spectrum of Unlabeled Standard
-
Prepare a pure, unlabeled D-Sorbitol standard.
-
Analyze the standard using the same mass spectrometry method (e.g., LC-MS/MS) that will be used for your experimental samples.[8]
-
This provides the experimental mass isotopomer distribution (M, M+1, M+2, etc.) for the unlabeled compound, which can be used to validate the theoretical correction matrix.
Step 2: Acquire Mass Spectrum of Labeled Sample
-
Analyze your experimental sample containing D-Sorbitol-d2 using the identical mass spectrometry method.
-
Record the intensity of the mass isotopomers for the sorbitol peak. This is your "observed" or "uncorrected" distribution.
Step 3: Extract Raw Data
-
Integrate the peak areas for each mass isotopomer of sorbitol (e.g., m/z for M, M+1, M+2, etc.) from both the unlabeled standard and the labeled samples.
-
Organize this data into a table for analysis.
Step 4: Calculate and Apply the Correction Matrix
-
The correction is typically performed using a matrix-based algorithm.[4] The relationship can be summarized as: Measured Distribution = Correction Matrix * True Distribution
-
To find the true distribution, this equation is inverted: True Distribution = Inverse(Correction Matrix) * Measured Distribution
-
The correction matrix is calculated based on the chemical formula of sorbitol (C₆H₁₄O₆) and the known natural abundances of C, H, and O isotopes (see Table 1).
-
Recommendation: Use a dedicated software tool like IsoCorrectoR or develop a script to perform this matrix inversion and multiplication, as manual calculation is complex and prone to error.[5][7]
Step 5: Determine True Isotopic Enrichment
-
The output of the correction will be a new distribution of mass isotopomers that represents the true enrichment from your D-Sorbitol-d2 tracer.
-
The abundance of the M+2 peak in the corrected data reflects the actual amount of D-Sorbitol-d2 in your sample, free from interference from naturally occurring isotopes.
Visualizations
Caption: Workflow for a D-Sorbitol-d2 tracer experiment with isotope correction.
Caption: Logical relationship of signals contributing to the observed mass spectrum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Negative values appear in corrected data | 1. Low signal-to-noise ratio for minor isotopomer peaks. 2. Incorrect background subtraction. 3. Overestimation by the correction algorithm, often with noisy data.[3] | 1. Improve instrument sensitivity or increase sample concentration. 2. Re-evaluate background subtraction methods. 3. Some algorithms allow for constraining results to non-negative values; check the documentation for your software.[3] |
| Corrected enrichment seems too high or too low | 1. The chemical formula used in the correction algorithm is incorrect (e.g., did not account for derivatization agents). 2. Impurities in the deuterated tracer stock. | 1. Ensure the chemical formula precisely matches the molecule being analyzed, including any atoms added during derivatization. 2. Analyze the D-Sorbitol-d2 standard by itself to determine its actual isotopic purity and incorporate this into the correction calculations if your software allows.[7] |
| Poor separation of sorbitol from isomers (e.g., mannitol) | Isomers have the same mass and chemical formula, making them indistinguishable by mass alone. Co-elution will compromise results. | Optimize the liquid chromatography (LC) method to achieve baseline separation of sorbitol from its isomers before they enter the mass spectrometer.[8][9] |
| High background or matrix effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of sorbitol, leading to inaccurate measurements. | Improve sample cleanup procedures (e.g., solid-phase extraction). Consider using a different ionization method, as APCI can sometimes be less susceptible to matrix effects than ESI for certain compounds.[8] |
References
- 1. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Introduction to IsoCorrectoR [bioconductor.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chromatographic Separation of D-Sorbitol-d2-2 and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of D-Sorbitol-d2-2 from its isomers. The guidance provided is based on established methods for the separation of D-Sorbitol and its common isomers, such as mannitol, and is directly applicable to the deuterated form, this compound. The primary difference when working with the deuterated compound will be in its detection by mass spectrometry, where its specific mass-to-charge ratio is used for identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chromatographic separation of this compound from its isomers?
The primary challenges in separating this compound from its isomers, such as D-Mannitol, stem from their high polarity and structural similarity. These characteristics can lead to:
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Poor Resolution: Co-elution or overlapping of peaks due to similar retention times.
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Peak Tailing: Asymmetrical peak shapes which can compromise accurate quantification.
-
Low Retention: The high polarity of these compounds can lead to their rapid elution from the column, especially in reversed-phase chromatography, without adequate retention for separation.
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Lack of a UV Chromophore: Sugar alcohols like sorbitol do not have a UV-absorbing chromophore, necessitating the use of alternative detection methods such as Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).
Q2: Which chromatographic techniques are most effective for separating this compound and its isomers?
Several HPLC and GC methods can be successfully employed:
-
High-Performance Liquid Chromatography (HPLC):
-
Ion-Exclusion Chromatography: This is a robust technique that utilizes a combination of size exclusion, ion exchange, and ligand exchange mechanisms to separate sugar alcohols. Columns like the Rezex RPM-Monosaccharide are commonly used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Amino Columns: Columns with amino-bonded stationary phases are also effective for carbohydrate analysis.
-
-
Gas Chromatography (GC): GC methods typically require derivatization of the sugar alcohols to increase their volatility. While effective, the additional sample preparation step can introduce variability.
Q3: How can I improve the resolution between this compound and its isomers?
Improving resolution is a key aspect of method development. Consider the following strategies:
-
Optimize the Mobile Phase:
-
In HILIC, carefully adjust the ratio of organic solvent (typically acetonitrile) to the aqueous buffer. A higher organic content generally increases retention.
-
For ion-exclusion chromatography, water is often used as the mobile phase.
-
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it can also decrease retention time.[1]
-
Select the Appropriate Column: The choice of stationary phase is critical. For example, in ion-exclusion chromatography, different metal counter-ions (e.g., Ca2+, Pb2+) on the column can alter the selectivity for different sugar alcohols.[2]
-
Decrease the Flow Rate: A lower flow rate can lead to better resolution, although it will increase the analysis time.
-
Consider a Longer Column: A longer column provides more theoretical plates and can improve separation.
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and an Isomeric Peak
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | In HILIC, systematically vary the acetonitrile/water ratio. In ion-exclusion, ensure the mobile phase is appropriate for the column type. |
| Incorrect Column Selection | If using ion-exclusion, consider a column with a different counter-ion (e.g., switch from a Ca2+ to a Pb2+ form). For HILIC, try a different stationary phase chemistry. |
| Sub-optimal Column Temperature | Experiment with different column temperatures. For some ion-exclusion columns, a higher temperature (e.g., 85 °C) is recommended to prevent anomeric peak splitting.[1] |
| Flow Rate is Too High | Reduce the flow rate to allow for better equilibration and separation. |
| Column is Too Short | If other optimizations fail, consider using a longer column with the same stationary phase. |
Issue 2: Tailing Peak Shape for this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | In silica-based columns, interactions with residual silanol groups can cause tailing. Ensure the mobile phase pH is appropriate. Using a highly deactivated stationary phase can also help. |
| Column Overload | Dilute the sample and inject a smaller volume to see if the peak shape improves. |
| Column Contamination or Void | A buildup of contaminants on the column frit or a void at the head of the column can distort peak shape. Try back-flushing the column or using a guard column. If a void is suspected, the column may need to be replaced. |
| Extra-Column Dead Volume | Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume. |
Quantitative Data Comparison
The following tables summarize chromatographic conditions and performance data from various studies on the separation of sorbitol and its isomers.
Table 1: HPLC Methods for Sorbitol and Mannitol Separation
| Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detector | Resolution (Rs) | Reference |
| Ion Exclusion (Rezex RPM-Monosaccharide) | 300 x 7.8 mm | Water | 0.6 | 85 | RI | >1.5 | [2] |
| Ion Exclusion (Rezex RCM-Monosaccharide) | 300 x 7.8 mm | Water | 0.6 | 85 | RI | Baseline | [2] |
| HILIC (SeQuant® ZIC®-HILIC) | 150 x 2.1 mm | Acetonitrile/Water | 0.3 | 30 | MS/MS | >1.5 | [3] |
| Amino | 250 x 4.6 mm | Acetonitrile/Water (78:22 v/v) | 1.0 | 30 | ELSD, UV | Baseline | [4] |
Table 2: GC Method for Sorbitol and Isomers
| Column Type | Column Dimensions | Carrier Gas | Temperature Program | Derivatization | Detector | Reference |
| DB-1 | 30 m x 0.25 mm | Helium | 150°C (2 min), then 5°C/min to 300°C (10 min hold) | Silylation | MS | [5] |
Experimental Protocols
Protocol 1: HPLC-RI Separation of this compound and D-Mannitol using Ion-Exclusion Chromatography
This protocol is adapted from methods using Rezex columns for the separation of sugar alcohols.[2]
-
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector.
-
Column: Rezex RPM-Monosaccharide H+ (300 x 7.8 mm).
-
Column oven.
-
-
Chromatographic Conditions:
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85 °C.
-
Detector Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound and its isomers in the mobile phase (water) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify and quantify the peaks based on the retention times of standards.
-
Protocol 2: HILIC-MS/MS Analysis of this compound
This protocol is based on methods for the analysis of polar sugar alcohols using HILIC coupled with mass spectrometry.[3]
-
Instrumentation:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: SeQuant® ZIC®-HILIC (e.g., 150 x 2.1 mm, 5 µm).
-
Column oven.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of B (e.g., 90%), and gradually increase the percentage of A to elute the analytes. A typical gradient might be from 90% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative ESI.
-
Monitor the specific precursor-to-product ion transitions for this compound and its isomers in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The deuterated nature of this compound will result in a different precursor ion mass compared to its non-deuterated isomers.
-
-
Sample Preparation:
-
Perform a protein precipitation or solid-phase extraction (SPE) if the sample matrix is complex (e.g., plasma, tissue extracts).
-
Reconstitute the final extract in a solvent compatible with the initial mobile phase conditions (high acetonitrile content).
-
Filter the sample through a 0.22 µm syringe filter.
-
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General experimental workflow for separating sorbitol isomers.
References
Technical Support Center: D-Sorbitol-d2-2 Synthesis and Purification
Welcome to the technical support center for D-Sorbitol-d2-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the reduction of D-glucose using a deuterated reducing agent. Specifically, the aldehyde group of D-glucose is reduced to a primary alcohol using sodium borodeuteride (NaBD₄).[1][2] This reaction selectively introduces two deuterium atoms at the C1 position.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: The temperature can influence the reaction rate and the stability of the reducing agent. For catalytic hydrogenation of D-glucose, an optimal temperature is around 46°C.[3][4][5] While the conditions for NaBD₄ reduction might differ slightly, it's crucial to maintain the recommended temperature for your specific protocol.
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Incorrect Stoichiometry: An insufficient amount of sodium borodeuteride will lead to an incomplete reaction. Ensure you are using a slight excess of the reducing agent to drive the reaction to completion.
-
pH of the Reaction Mixture: The pH can affect both the stability of the glucose and the reducing power of the borodeuteride. In alkaline conditions, D-glucose can isomerize to D-fructose, which would then be reduced to D-mannitol-d2-2, a common impurity that lowers the yield of the desired product.[6]
-
Quality of Starting Materials: Ensure the D-glucose is of high purity and the sodium borodeuteride has not degraded due to improper storage (e.g., exposure to moisture).
Q3: I am observing a significant amount of D-mannitol-d2-2 as an impurity in my final product. Why is this happening and how can I prevent it?
The formation of D-mannitol-d2-2 is a well-known issue and arises from the isomerization of the starting material, D-glucose, into D-fructose under certain reaction conditions.[3][6] D-fructose is then reduced by sodium borodeuteride to form D-mannitol-d2-2. This isomerization is particularly favored in alkaline solutions.[6]
To minimize the formation of D-mannitol-d2-2:
-
Control the pH: Maintain a neutral or slightly acidic pH during the reaction to prevent the isomerization of D-glucose.
-
Reaction Temperature: Higher temperatures can sometimes promote isomerization. Adhere to the optimal reaction temperature.[3]
Purification
Q4: What are the most effective methods for purifying this compound and removing unreacted D-glucose and D-mannitol-d2-2?
Several methods can be employed for the purification of this compound:
-
Ion-Exchange Chromatography: This is a highly effective method for separating sugar alcohols like sorbitol and mannitol.[6][7] Cation exchange resins, particularly those in the calcium form, can preferentially retain D-sorbitol, allowing for its separation from D-mannitol.[3]
-
Recrystallization: Fractional crystallization can be used to obtain high-purity this compound, especially for separating it from the D-mannitol isomer.[5][8]
-
Demineralization: To remove inorganic salts introduced during the reaction and workup (e.g., borates from the NaBD₄), passing the crude product through a demineralization unit containing strong acid cation and weak base anion exchange resins is recommended.[7]
Q5: My final product contains residual inorganic salts. How can I remove them?
The use of sodium borodeuteride introduces boron salts into the reaction mixture, which need to be removed.
-
Ion-Exchange Resins: As mentioned, a demineralization process using ion-exchange resins is a standard procedure for removing these salts.[7]
-
Co-evaporation with Methanol: Borate impurities can be removed by repeated co-evaporation with methanol, which converts them into volatile trimethyl borate.
Q6: Are there any membrane-based purification techniques for this compound?
Yes, membrane technology, specifically reverse osmosis, has been explored for the purification of sorbitol.[9] This method can be used to separate sorbitol from aqueous solutions and can be an alternative or complementary step to chromatographic methods.
Troubleshooting Guides
Low Product Yield
This decision tree can help you troubleshoot low yields in your this compound synthesis.
Caption: Troubleshooting workflow for low yield of this compound.
Data Presentation
Table 1: Typical Reaction Parameters for D-Glucose Reduction
| Parameter | Catalytic Hydrogenation (Raney Ni) | Sodium Borohydride Reduction |
| Temperature | 46°C[3][4][5] | Room Temperature |
| Reaction Time | ~67 minutes[3][4][5] | Typically 1-2 hours |
| Catalyst/Reagent Ratio | 0.145 (catalyst to D-glucose)[3][4][5] | Molar excess of NaBH₄/NaBD₄ |
| Solvent | Water | Water or Aqueous Ethanol |
| Typical Yield (D-Sorbitol) | ~87%[3][4][5] | Generally high (>90%) |
| Major Byproduct | D-Mannitol (~6.5%)[3][4][5] | D-Mannitol |
Note: The data for catalytic hydrogenation is for the non-deuterated synthesis and serves as a reference. Conditions for sodium borodeuteride reduction are similar to those for sodium borohydride.
Table 2: Common Impurities and their Identification
| Impurity | Chemical Formula | Molecular Weight | Identification Methods |
| D-Mannitol | C₆H₁₄O₆ | 182.17[10] | HPLC, TLC, NMR |
| D-Iditol | C₆H₁₄O₆ | 182.17[10] | HPLC, TLC, NMR |
| Unreacted D-Glucose | C₆H₁₂O₆ | 180.16 | HPLC, TLC, Reducing Sugar Tests |
| Nickel (from catalyst) | Ni | 58.69 | ICP-MS, AAS[11] |
| Lead | Pb | 207.2 | ICP-MS, AAS[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borodeuteride Reduction
This protocol outlines the general procedure for the synthesis of this compound.
-
Dissolution: Dissolve D-glucose in deionized water (or a mixture of water and ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Reagent Preparation: In a separate container, dissolve sodium borodeuteride (NaBD₄) in a small amount of cold deionized water.
-
Reaction: Slowly add the NaBD₄ solution to the D-glucose solution dropwise while maintaining the temperature at 0-5°C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute acid (e.g., acetic acid or HCl) until the effervescence ceases. This step is to neutralize excess NaBD₄.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Borate Removal: Add methanol to the residue and evaporate to dryness. Repeat this step 3-4 times to remove boron as volatile trimethyl borate.
-
Purification: The crude product can then be purified using ion-exchange chromatography or recrystallization to yield pure this compound.
Visualizations
Synthesis Pathway and Impurity Formation
The following diagram illustrates the synthesis of this compound and the formation of the common impurity, D-mannitol-d2-2.
Caption: Synthesis of this compound and formation of D-Mannitol-d2-2 impurity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sorbitol - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sorbitol Purification - Thermax | Trusted Partner in Energy Transition [thermaxglobal.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. core.ac.uk [core.ac.uk]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. analytik-jena.com [analytik-jena.com]
Data analysis workflow for D-Sorbitol-d2-2 tracer studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Sorbitol-d2-2 as a tracer in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a tracer?
A1: this compound is a stable isotope-labeled version of D-Sorbitol, a sugar alcohol.[1][2] It is used as a tracer in metabolic studies to track the fate of sorbitol through various biochemical pathways. By introducing a labeled form of sorbitol, researchers can distinguish it from the naturally occurring (unlabeled) sorbitol within a biological system. This allows for the measurement of metabolic fluxes, providing insights into the rates of synthesis, degradation, and conversion of sorbitol.[1][2]
Q2: What are the major metabolic pathways involving D-Sorbitol?
A2: D-Sorbitol is primarily involved in the polyol pathway. It is synthesized from glucose by the enzyme aldose reductase and can be subsequently converted to fructose by sorbitol dehydrogenase. This pathway is particularly relevant in tissues such as the lens, retina, and Schwann cells. Imbalances in this pathway have been implicated in diabetic complications.
Q3: How do I design an experiment using this compound as a tracer?
A3: A well-designed experiment is crucial for obtaining meaningful data. Key considerations include:
-
Cell culture or animal model: The choice of system will depend on the research question.
-
Tracer concentration: The concentration of this compound should be high enough to be detected but not so high as to cause physiological perturbations.
-
Labeling duration: The time course of labeling should be sufficient to achieve a steady state of isotope incorporation into downstream metabolites.
-
Sampling time points: Multiple time points can provide dynamic information about metabolic fluxes.
-
Controls: Include unlabeled control groups to account for background levels of metabolites.
Q4: What is the general workflow for analyzing data from a this compound tracer study?
A4: The data analysis workflow involves several key steps: data acquisition via mass spectrometry, data preprocessing, correction for natural isotope abundance, and finally, metabolic flux analysis. A detailed visualization of this workflow is provided below.
Experimental Protocols
Metabolite Extraction from Cell Culture
-
Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol).
Data Presentation
Table 1: Example Mass Isotopologue Distribution (MID) Data for a Downstream Metabolite
| Metabolite | Isotopologue | Relative Abundance (%) (Uncorrected) | Relative Abundance (%) (Corrected) |
| Fructose | M+0 | 65.2 | 60.1 |
| M+1 | 25.8 | 28.3 | |
| M+2 | 9.0 | 11.6 |
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity of labeled metabolites | Insufficient tracer concentration. | Optimize the concentration of this compound. |
| Inefficient metabolite extraction. | Evaluate and optimize the extraction protocol.[3][4] | |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer for the specific analytes. | |
| High background noise in mass spectra | Contamination of samples or instrument. | Use high-purity solvents and clean the mass spectrometer source. |
| Matrix effects from complex biological samples. | Employ solid-phase extraction (SPE) for sample cleanup. | |
| Inaccurate mass measurements | Mass spectrometer out of calibration. | Calibrate the instrument regularly with appropriate standards. |
| Poor chromatographic peak shape | Incompatible mobile phase or column. | Optimize the liquid chromatography method. |
| Column overloading. | Dilute the sample before injection. | |
| Incorrect isotopologue distribution | Failure to correct for natural isotope abundance. | Apply a correction algorithm to the raw data.[5][6][7] |
| Isotopic impurity of the tracer. | Obtain the isotopic purity from the manufacturer and incorporate it into the correction calculations.[5][8] |
Mandatory Visualization
Caption: Metabolic pathway of D-Sorbitol.
Caption: Data analysis workflow for tracer studies.
Troubleshooting Guide
Q5: My mass spectrometry data shows a complex pattern of peaks for sorbitol. How do I identify the this compound labeled peaks?
A5: The deuterium label in this compound will result in a mass shift of approximately 2 Daltons compared to the unlabeled sorbitol. You should look for a peak with a mass-to-charge ratio (m/z) that is 2 units higher than the m/z of unlabeled sorbitol. The exact mass difference will depend on the charge state of the ion. It is also important to consider the natural isotopic distribution of carbon, which will result in M+1 and M+2 peaks for the unlabeled compound.
Q6: Why is it necessary to correct for natural isotope abundance?
A6: Naturally occurring stable isotopes (e.g., ¹³C) are present in all biological molecules.[5][6] When analyzing data from a tracer study, it is crucial to distinguish between the isotopes incorporated from the tracer and those that are naturally present.[5] Failure to correct for natural abundance will lead to an overestimation of the enrichment from the tracer and result in inaccurate flux calculations.[5][8] Several software tools are available to perform this correction.[5][7]
Q7: I am observing high variability between my replicate samples. What could be the cause?
A7: High variability can arise from several sources, including:
-
Biological variability: Inherent differences between individual samples.
-
Inconsistent sample handling: Variations in quenching, extraction, or storage procedures.
-
Instrumental instability: Fluctuations in the performance of the mass spectrometer.
To minimize variability, it is essential to standardize all experimental procedures and ensure the mass spectrometer is properly maintained and calibrated.
Q8: How do I quantify metabolic flux from my corrected mass isotopologue distribution data?
A8: Quantifying metabolic flux requires specialized software that uses mathematical models to fit the experimental data to a metabolic network. These models take into account the stoichiometry of the reactions and the labeling patterns of the metabolites to calculate the rates of the reactions (fluxes). This process, known as Metabolic Flux Analysis (MFA), can provide a quantitative understanding of cellular metabolism.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 9. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for D-Sorbitol-d2-2 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate quantification of D-Sorbitol-d2-2, a deuterated isotopologue of D-Sorbitol. The selection of a robust and validated analytical method is critical for its use as an internal standard in pharmacokinetic studies, metabolic research, and clinical trials. This document outlines the validation parameters and experimental protocols for the recommended Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and compares it with alternative techniques.
The validation of the analytical method is established in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring data accuracy, precision, and reliability.[1][2][3][4][5][6][7]
Recommended Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and specificity. For this compound, a validated LC-MS/MS method provides the necessary performance for rigorous scientific investigations.
Experimental Protocol: LC-MS/MS for this compound Quantification
-
Sample Preparation:
-
To 100 µL of plasma or other biological matrix, add an internal standard (e.g., D-Sorbitol-¹³C₆).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for D-Sorbitol, transitions like [M-H]⁻ at m/z 181 -> 89 have been reported.[10] Similar principles would apply to its deuterated form.
-
Method Validation Summary for LC-MS/MS
The following table summarizes the typical validation parameters for the quantification of a deuterated sorbitol analyte.
| Validation Parameter | Acceptance Criteria | Typical Performance Data for D-Sorbitol Quantification |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be defined based on expected concentrations | 10 - 5000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 95.2 - 108.5% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.5 - 8.1%, Inter-day: 4.3 - 9.7% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Specificity | No significant interference at the retention time of the analyte and IS | No interfering peaks observed from blank matrix |
Alternative Analytical Methods
While LC-MS/MS is the preferred method, other techniques can be employed for the analysis of sorbitol and its isotopologues, each with its own advantages and limitations.
Comparison of Analytical Methods for D-Sorbitol Quantification
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Separation by HPLC and detection based on changes in the refractive index of the eluent.[5][11] | Simple, inexpensive, and does not require derivatization. | Lower sensitivity and specificity compared to LC-MS/MS. Not suitable for gradient elution. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Separation of volatile derivatives by GC and detection by FID or MS.[2][12][13] | High resolution and sensitivity, especially with MS detection. | Requires derivatization to make sorbitol volatile, which can be time-consuming and introduce variability. |
| Enzymatic Assay | Specific enzymes, like sorbitol dehydrogenase, are used to convert sorbitol, and the reaction is monitored spectrophotometrically or fluorometrically.[3][4][6][14] | High specificity and can be adapted for high-throughput screening. | May be susceptible to interference from other components in the sample matrix and has a narrower dynamic range. |
Validation Data for Alternative Methods
| Method | Linearity (r²) | LLOQ | Precision (CV%) |
| HPLC-RID | >0.997[5][11] | 0.03 - 0.56 mg/mL[5][11] | <5%[5][11] |
| GC-FID/MS | Not specified | Not specified | Not specified |
| Enzymatic Assay | Linear range of 1 to 30 µmol/L[14] | 1 µmol/L[14] | 2.5% at 10 µmol/L[14] |
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method for the quantification of this compound, as per regulatory guidelines.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway Context: The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. Understanding this pathway is crucial when studying the metabolism of D-Sorbitol and its deuterated analogs.
Caption: The Polyol Pathway of Glucose Metabolism.
References
- 1. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. customs.go.jp [customs.go.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sorbitol / Xylitol - Enzymatic assay kit | LIBIOS [libios.fr]
- 5. semanticscholar.org [semanticscholar.org]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ndda.kz [ndda.kz]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic determination of sorbitol, mannitol, and xylitol in chewing gum and sorbitol in mints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of D-sorbitol in human erythrocytes by an improved enzymatic method with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of D-Sorbitol-d2-2 Results with Other Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of D-Sorbitol, with a focus on the cross-validation of results when using D-Sorbitol-d2-2 as an internal standard. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in research, quality control, and clinical settings. This document outlines the experimental principles of various techniques and presents their performance characteristics to aid in the selection and validation process.
Introduction to this compound
This compound is a deuterium-labeled version of D-Sorbitol, a six-carbon sugar alcohol. Its primary application in analytical chemistry is as an internal standard for mass spectrometry-based quantification of D-Sorbitol.[1] The stable isotope label allows it to be distinguished from the endogenous, non-labeled D-Sorbitol by its mass-to-charge ratio (m/z), while exhibiting nearly identical chemical and physical properties during sample preparation and analysis. This co-elution and similar ionization behavior make it an ideal internal standard, correcting for variations in sample extraction, injection volume, and ionization efficiency.
Core Analytical Techniques for D-Sorbitol Analysis
The quantification of D-Sorbitol, and by extension the validation of results obtained using this compound, can be performed using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and enzymatic assays.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like D-Sorbitol.[2] When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity, allowing for the simultaneous detection of D-Sorbitol and the this compound internal standard. Other detectors such as refractive index detectors (RID) can also be used, though with lower sensitivity.[3]
Gas Chromatography (GC) is another powerful separation technique suitable for volatile compounds. For non-volatile compounds like D-Sorbitol, a derivatization step is required to increase volatility and thermal stability before analysis.[3] Common derivatization agents include silylating agents or, as mentioned in one method, n-butane boronic acid.[3] Flame ionization detection (FID) is a common detection method for GC, providing a robust and linear response. Coupling GC with a mass spectrometer (GC-MS) offers enhanced selectivity and sensitivity.
Enzymatic Assays provide a different approach to quantification, relying on the specific conversion of D-Sorbitol by an enzyme. For instance, sorbitol dehydrogenase (SDH) catalyzes the oxidation of D-Sorbitol to D-fructose, with the concomitant reduction of NAD+ to NADH.[4][5][6] The resulting change in NADH concentration can be measured spectrophotometrically or fluorometrically, providing a quantitative measure of the D-Sorbitol present in the sample.[5] Colorimetric assay kits are also commercially available, where the enzymatic reaction leads to the development of a colored product.[7]
Data Presentation: Comparison of Analytical Techniques
| Feature | HPLC-MS | GC-FID/MS | Enzymatic Assay (Spectrophotometric/Fluorometric) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of derivatized analyte followed by flame ionization or mass detection. | Specific enzymatic conversion of D-Sorbitol leading to a measurable signal (e.g., change in absorbance or fluorescence).[4][5] |
| Internal Standard | This compound is ideal. | A different stable isotope-labeled standard or a structurally similar compound can be used. | Not typically used in the same manner; controls and standards are run in parallel. |
| Sample Preparation | Protein precipitation, filtration, and dilution are common. | Requires a derivatization step to increase volatility.[3] | Deproteinization is often necessary for biological samples.[5] |
| Specificity | Very High (distinguishes between isomers and isotopologues). | High (separation of isomers is possible with appropriate columns and methods). | High (dependent on the specificity of the enzyme for D-Sorbitol). |
| Sensitivity | Very High (ng/mL to pg/mL levels). | High (ng/mL to µg/mL levels). | Moderate to High (µmol/L to mmol/L range).[5] |
| Throughput | Moderate (dependent on chromatographic run time). | Low to Moderate (derivatization step can be time-consuming). | High (amenable to 96-well plate format).[4] |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Primary Application | Quantitative bioanalysis, metabolomics, pharmacokinetic studies. | Quality control of raw materials and finished products, analysis of food samples.[3] | Clinical diagnostics, screening assays, quality control. |
Experimental Protocols
HPLC-MS Method for D-Sorbitol Quantification
-
Sample Preparation: To 100 µL of plasma or other biological fluid, add 10 µL of a known concentration of this compound solution (internal standard). Precipitate proteins by adding 300 µL of ice-cold methanol. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: A column suitable for polar compounds, such as an amino or HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of a modifier like ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for D-Sorbitol and this compound.
-
GC-FID Method for D-Sorbitol Quantification
-
Sample Preparation and Derivatization: An aqueous sample containing D-Sorbitol is evaporated to dryness. A derivatizing agent, such as a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane, is added to the dried residue. The mixture is heated to convert D-Sorbitol into its volatile trimethylsilyl (TMS) ether derivative.
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial temperature of around 150°C, ramped up to 250-300°C.
-
Injection: Split or splitless injection.
-
-
Detection: Flame Ionization Detector (FID).
Enzymatic Assay for D-Sorbitol Quantification
-
Sample Preparation: For biological samples, deproteinization is necessary. This can be achieved by adding perchloric acid followed by neutralization.[5]
-
Assay Procedure:
-
Prepare a reaction mixture containing buffer, NAD+, and the sample.
-
Initiate the reaction by adding sorbitol dehydrogenase (SDH).
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 25-30 minutes).[5]
-
Measure the increase in absorbance or fluorescence at the appropriate wavelength for NADH.
-
Quantify the D-Sorbitol concentration by comparing the signal to a standard curve prepared with known concentrations of D-Sorbitol.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijcrcps.com [ijcrcps.com]
- 3. customs.go.jp [customs.go.jp]
- 4. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 5. Determination of D-sorbitol in human erythrocytes by an improved enzymatic method with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. abcam.cn [abcam.cn]
A Researcher's Guide to Purity Analysis of Commercial D-Sorbitol-d2
For researchers, scientists, and drug development professionals utilizing D-Sorbitol-d2 as an internal standard or tracer, ensuring its chemical and isotopic purity is paramount for data integrity. This guide provides a comprehensive comparison of the analytical methodologies used to assess the purity of commercially available D-Sorbitol-d2, offering insights into its comparison with potential alternatives.
Understanding Purity: Chemical and Isotopic
The purity of D-Sorbitol-d2 is a two-fold consideration:
-
Chemical Purity: This refers to the percentage of D-Sorbitol-d2 present relative to any non-deuterated or other chemical impurities.
-
Isotopic Purity (Deuterium Incorporation): This quantifies the extent to which hydrogen atoms at specific positions on the sorbitol molecule have been replaced by deuterium. It is typically expressed as an atom percent excess of deuterium.
High chemical and isotopic purity are critical to minimize interference and ensure accurate quantification in sensitive analytical methods.
Comparison of Typical Purity Specifications
While obtaining direct comparative data from various commercial suppliers can be challenging, the following table summarizes typical purity specifications for D-Sorbitol. For D-Sorbitol-d2, these chemical purity specifications are generally expected to be met, with the crucial addition of isotopic purity.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ||
| Assay (as D-Sorbitol) | ≥98% | HPLC, GC |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Residue on Ignition | ≤0.1% | Gravimetry |
| Heavy Metals | ≤10 ppm | ICP-MS or Colorimetric Methods |
| Isotopic Purity | ||
| Deuterium Incorporation | ≥98 atom % D | NMR, Mass Spectrometry |
Experimental Protocols for Purity Verification
A multi-pronged approach employing various analytical techniques is necessary for a thorough purity assessment of D-Sorbitol-d2.
Experimental Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of D-Sorbitol-d2.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for determining the chemical purity of D-Sorbitol-d2 by separating it from non-deuterated sorbitol and other impurities.
Methodology:
-
Column: A carbohydrate analysis column, such as an amino- or amide-bonded silica column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.
-
Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-chromophoric compounds like sorbitol.[1]
-
Sample Preparation: A known concentration of the D-Sorbitol-d2 sample is dissolved in the mobile phase or a compatible solvent.
-
Quantification: The peak area of D-Sorbitol-d2 is compared to that of a certified reference standard of D-Sorbitol to determine the percentage of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is crucial for confirming the position and extent of deuterium incorporation.
Methodology:
-
Solvent: The D-Sorbitol-d2 sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).
-
Spectra Acquisition: Both ¹H (proton) and ²H (deuterium) NMR spectra are acquired.
-
Analysis:
-
In the ¹H NMR spectrum, the reduction or absence of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.
-
The ²H NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated.
-
Integration of the remaining proton signals against a known internal standard can be used to quantify the level of deuteration.
-
Mass Spectrometry (MS) for Isotopic Distribution
Mass spectrometry is essential for determining the isotopic distribution and confirming the overall deuterium content of the D-Sorbitol-d2.
Methodology:
-
Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass determination.
-
Analysis: The mass spectrum will show a distribution of ions corresponding to D-Sorbitol molecules with varying numbers of deuterium atoms. The relative intensities of these isotopic peaks are used to calculate the average deuterium incorporation and the isotopic purity.
Alternative Internal Standard: Deuterated Xylitol
For applications where an alternative to D-Sorbitol-d2 is desired, deuterated xylitol (e.g., D-Xylitol-d7) presents a viable option. Xylitol is another five-carbon sugar alcohol with similar chemical properties to sorbitol.[2]
| Feature | D-Sorbitol-d2 | Deuterated Xylitol (e.g., D-Xylitol-d7) |
| Structure | C₆H₁₂D₂O₆ (example) | C₅H₅D₇O₅ (example) |
| Molecular Weight | Varies with deuteration | Varies with deuteration |
| Typical Purity | ≥98% Chemical, ≥98% Isotopic | ≥98% Chemical, ≥98% Isotopic |
| Analytical Methods | HPLC, GC, NMR, MS | HPLC, GC, NMR, MS[3] |
The choice between D-Sorbitol-d2 and a deuterated xylitol will depend on the specific requirements of the assay, including the chromatographic separation from the analyte of interest and potential for isotopic overlap.
Logical Framework for Method Selection
Caption: Decision tree for selecting analytical methods for D-Sorbitol-d2 purity.
References
Assessing the Kinetic Isotope Effect of D-Sorbitol-d2-2 in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Sorbitol-d2-2 as a tracer in enzymatic reactions, focusing on its kinetic isotope effect (KIE). Understanding the KIE is crucial for accurately interpreting data from metabolic studies and for the development of new therapeutic agents. This document outlines the performance of this compound in comparison to its non-deuterated counterpart and provides detailed experimental protocols for researchers.
Executive Summary
Deuterium-labeled substrates like this compound are invaluable tools in elucidating enzymatic reaction mechanisms. The substitution of hydrogen with deuterium at a specific position can alter the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). This effect provides insights into the rate-limiting steps of a reaction. For D-Sorbitol, the primary enzyme of interest is Sorbitol Dehydrogenase (SDH), which catalyzes its oxidation to fructose. This guide explores the theoretical and practical aspects of using this compound to probe the mechanism of SDH and other related enzymes.
Data Presentation: Comparative Kinetic Isotope Effects
| Substrate | Enzyme | Parameter | Kinetic Isotope Effect (kH/kD) | pH | Reference |
| D-Mannitol | Mannitol Dehydrogenase | kcat/Km | 1.8 | ≤ 9.0 | [1] |
| D-Mannitol | Mannitol Dehydrogenase | kcat/Km | 1.0 | > 10 | [1] |
| This compound | Sorbitol Dehydrogenase | kcat/Km | Estimated ~1.0 - 2.0 | Neutral | Inference |
Interpretation of Data:
The kinetic isotope effect of 1.8 observed for mannitol dehydrogenase at physiological pH suggests that the C-H bond cleavage is partially rate-limiting in the catalytic cycle.[1] As the pH increases, the KIE diminishes to 1.0, indicating that another step, such as product release, becomes the sole rate-limiting step.[1]
For this compound, where deuterium is placed at the C2 position, a similar primary KIE would be expected if the C-H bond at this position is broken during the rate-determining step of the reaction catalyzed by sorbitol dehydrogenase. However, a study using fully deuterated sorbitol (D-(2H8)sorbitol) with sheep liver sorbitol dehydrogenase suggested that the interconversion of the enzyme-substrate-coenzyme complex is not the rate-determining step under Vmax conditions. This implies that the KIE on Vmax may be close to 1.
Therefore, the KIE for this compound with sorbitol dehydrogenase is likely to be modest, in the range of 1.0 to 2.0, depending on the specific reaction conditions and the rate-limiting step of the mechanism. A KIE significantly greater than 1 would indicate that the C-H bond cleavage at the C2 position is a key kinetic bottleneck.
Alternative Tracers
While deuterated substrates are powerful for mechanistic studies, other tracers are also employed in metabolic research.
| Tracer Type | Advantages | Disadvantages |
| Radiolabeled (e.g., 14C-Sorbitol) | High sensitivity, well-established methods. | Requires handling of radioactive materials, disposal concerns. |
| Fluorescently Labeled | Enables direct visualization in cellular assays. | The bulky fluorescent tag may alter substrate binding and kinetics. |
| Stable Isotope (e.g., 13C-Sorbitol) | Non-radioactive, can be traced using mass spectrometry and NMR. | Higher cost of synthesis, potential for lower sensitivity than radiolabels. |
The choice of tracer depends on the specific experimental question. For elucidating the mechanism of C-H bond cleavage, this compound is the most direct tool. For flux analysis, 13C- or 14C-labeled sorbitol may be more appropriate.
Experimental Protocols
This section provides a detailed methodology for assessing the kinetic isotope effect of this compound in an enzymatic reaction with sorbitol dehydrogenase.
Objective: To determine the primary kinetic isotope effect on the V/K for this compound with sorbitol dehydrogenase.
Materials:
-
Purified Sorbitol Dehydrogenase (e.g., from sheep liver)
-
D-Sorbitol
-
This compound
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing reaction buffer and a saturating concentration of NAD+.
-
Add a known amount of sorbitol dehydrogenase to the cuvette.
-
Initiate the reaction by adding varying concentrations of either D-Sorbitol or this compound.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
-
Determination of Kinetic Parameters:
-
Plot the initial velocities against the substrate concentrations for both D-Sorbitol and this compound.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.
-
-
Calculation of the Kinetic Isotope Effect:
-
The kinetic isotope effect on V/K is calculated as the ratio of the V/K values for the light (H) and heavy (D) isotopes: KIE = (VmaxH / KmH) / (VmaxD / KmD)
-
Alternative Method: Competitive KIE Measurement
For more precise determination of small KIEs, a competitive experiment is recommended.
-
Reaction Setup:
-
Prepare a reaction mixture containing a known ratio of D-Sorbitol and this compound.
-
Initiate the reaction with sorbitol dehydrogenase.
-
Allow the reaction to proceed to a specific percentage of completion (e.g., 20-80%).
-
-
Analysis:
-
Stop the reaction and separate the remaining substrate from the product.
-
Analyze the isotopic composition of the remaining substrate or the product using mass spectrometry or NMR spectroscopy.
-
-
Calculation:
-
The KIE can be calculated from the change in the isotopic ratio of the substrate or product over the course of the reaction.
-
Mandatory Visualizations
Caption: The Polyol Pathway illustrating the enzymatic conversion of glucose to fructose via sorbitol.
References
Inter-laboratory comparison of D-Sorbitol-d2-2 measurement
An Inter-laboratory Comparison of D-Sorbitol-d2 Measurement: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of D-Sorbitol-d2, a deuterated stable isotope of D-Sorbitol. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those investigating the polyol pathway's role in various physiological and pathological conditions. This document presents a hypothetical inter-laboratory comparison to illustrate the performance of different analytical techniques and offers detailed experimental protocols.
Hypothetical Inter-laboratory Comparison
To assess the proficiency and variability of different analytical methods for D-Sorbitol-d2 quantification, a hypothetical inter-laboratory study was conceived. In this scenario, ten laboratories were provided with identical human plasma samples spiked with a known concentration of D-Sorbitol-d2 (50 µg/mL). Each laboratory was instructed to perform the analysis using their preferred method. The reported results are summarized in the table below.
Data Presentation
| Laboratory | Method | Reported Concentration (µg/mL) | Mean (µg/mL) | Standard Deviation | Z-Score |
| Lab 1 | HPLC-RID | 48.5 | 48.7 | 0.28 | -0.68 |
| 48.9 | |||||
| Lab 2 | HPLC-RID | 51.2 | 51.5 | 0.42 | 1.14 |
| 51.8 | |||||
| Lab 3 | GC-MS | 49.8 | 49.9 | 0.14 | -0.11 |
| 50.0 | |||||
| Lab 4 | GC-MS | 50.5 | 50.3 | 0.28 | 0.29 |
| 50.1 | |||||
| Lab 5 | Enzymatic Assay | 47.2 | 47.5 | 0.42 | -1.59 |
| 47.8 | |||||
| Lab 6 | Enzymatic Assay | 52.5 | 52.8 | 0.42 | 2.29 |
| 53.1 | |||||
| Lab 7 | LC-MS/MS | 49.9 | 50.0 | 0.14 | 0.00 |
| 50.1 | |||||
| Lab 8 | LC-MS/MS | 50.2 | 50.1 | 0.14 | 0.11 |
| 50.0 | |||||
| Lab 9 | HPLC with Derivatization | 49.2 | 49.4 | 0.28 | -0.34 |
| 49.6 | |||||
| Lab 10 | HPLC with Derivatization | 51.0 | 50.8 | 0.28 | 0.68 |
| 50.6 | |||||
| Overall Mean | 50.0 | ||||
| Overall Standard Deviation | 1.75 |
Note: The Z-score is calculated as (Lab Mean - Overall Mean) / Overall Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in the inter-laboratory comparison are provided below. These protocols are based on established methods for D-Sorbitol and are applicable to D-Sorbitol-d2.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the direct quantification of D-Sorbitol-d2 without derivatization.
-
Sample Preparation:
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Aminex HPX-87C Column (300 x 7.8 mm).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80°C.
-
Detector: Refractive Index Detector.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
A calibration curve is generated using standards of known D-Sorbitol-d2 concentrations. The concentration in the samples is determined by comparing their peak areas to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of D-Sorbitol-d2.
-
Sample Preparation and Derivatization:
-
Perform protein precipitation as described for the HPLC-RID method.
-
To the dried extract, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron impact ionization (70 eV).
-
Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of derivatized D-Sorbitol-d2.
-
-
Quantification:
-
An internal standard (e.g., a different deuterated sugar alcohol) is added at the beginning of the sample preparation. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Enzymatic Assay (Colorimetric)
This method is based on the conversion of D-Sorbitol to fructose by sorbitol dehydrogenase.
-
Sample Preparation:
-
Deproteinize the plasma sample using a 10 kDa spin filter.
-
-
Assay Procedure:
-
Prepare a standard curve of D-Sorbitol-d2.
-
In a 96-well plate, add 20 µL of the deproteinized sample or standard.
-
Add 180 µL of a reaction mixture containing NAD+, diaphorase, and a tetrazolium salt (e.g., WST-1).
-
Measure the initial absorbance at 450 nm.
-
Add 10 µL of sorbitol dehydrogenase to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Measure the final absorbance at 450 nm.
-
-
Quantification:
-
The change in absorbance is proportional to the amount of NADH produced, which is stoichiometric to the amount of D-Sorbitol-d2. The concentration is calculated from the standard curve.
-
Mandatory Visualization
Signaling Pathway
The metabolic relevance of D-Sorbitol is primarily through the polyol pathway. D-Sorbitol-d2, as a stable isotope-labeled analog, is expected to follow the same metabolic route.
Caption: The Polyol Pathway showing the conversion of Glucose to D-Sorbitol-d2 and then to Fructose.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of D-Sorbitol-d2 using a chromatography-based method.
Caption: A generalized experimental workflow for the quantification of D-Sorbitol-d2.
Certificate of analysis for D-Sorbitol-d2-2 reference material
This guide provides a comprehensive comparison of D-Sorbitol-d2-2 reference material against standard non-deuterated D-Sorbitol. It is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical studies. This document outlines key quality attributes, detailed experimental protocols for analysis, and relevant biological pathways.
Data Summary
The following table summarizes the key analytical specifications for this compound and provides a comparative overview with standard D-Sorbitol reference materials from various suppliers.
| Parameter | This compound | D-Sorbitol (Typical Specifications) |
| Chemical Purity (HPLC) | ≥98% | 97.0 - 100.5%[1] |
| Isotopic Enrichment | ≥99 atom % D | Not Applicable |
| Molecular Formula | C6H12D2O6 | C6H14O6[2] |
| Molecular Weight | 184.18 g/mol | 182.17 g/mol [2][3][4] |
| Appearance | White to off-white solid[5] | White or almost white, crystalline powder[6] |
| Solubility | Soluble in water | Soluble in water[6] |
| Storage Conditions | Store at room temperature, protected from light and moisture | Room temperature in a well-closed container[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of D-Sorbitol and its deuterated analogue are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the D-Sorbitol reference material.
-
Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector.
-
Column: A column suitable for sugar alcohol separation, such as an Aminex HPX-87H column (300 mm x 7.8 mm).
-
Mobile Phase: Degassed deionized water.[7]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: A standard solution of USP Sorbitol RS is prepared in deionized water at a concentration of approximately 5 mg/mL.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in deionized water to achieve a similar concentration to the standard solution.
-
Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the peak area of the main sorbitol peak in the sample chromatogram to the total area of all peaks.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
-
Objective: To determine the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and methanol, to a concentration of approximately 1 µg/mL.
-
MS Parameters:
-
Ionization Mode: Negative ESI is often used for sugar alcohols.
-
Scan Range: m/z 100-300.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis: The mass spectrum of the sample is acquired. The relative intensities of the ion corresponding to the deuterated species (e.g., [M+Cl]⁻ for this compound) and the non-deuterated species are used to calculate the isotopic enrichment.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of deuterium labeling in this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Experiments:
-
¹H NMR: To observe the proton signals. The integration of the proton signals will be reduced at the sites of deuterium incorporation.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
²H NMR: To directly observe the deuterium signal and confirm the labeling position.
-
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and the specific location of the deuterium atoms. The ¹H NMR spectrum of this compound is expected to show a decrease in the signal intensity corresponding to the C2 position.
Visualizations
Experimental Workflow for Reference Material Qualification
The following diagram illustrates the typical workflow for the qualification of a new batch of this compound reference material.
Caption: Workflow for this compound reference material qualification.
Sorbitol Metabolic Pathway
This diagram illustrates the polyol pathway, which is a key metabolic route for sorbitol in biological systems.
Caption: The Polyol Pathway of Sorbitol Metabolism.
References
- 1. D(-)-Sorbitol (Ph. Eur., USP-NF) pure, pharma grade [itwreagents.com]
- 2. Sorbitol | CAS 50-70-4 | LGC Standards [lgcstandards.com]
- 3. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 山梨醇 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. duchefa-biochemie.com [duchefa-biochemie.com]
- 7. ndda.kz [ndda.kz]
Evaluating D-Sorbitol-d2-2 as a Specific Tracer for the Polyol Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The polyol pathway, a two-step metabolic route converting glucose to fructose via a sorbitol intermediate, has been implicated in the pathophysiology of diabetic complications. Accurate measurement of the flux through this pathway is crucial for understanding its role in disease and for the development of targeted therapeutics. This guide provides a comparative evaluation of D-Sorbitol-d2-2 as a specific tracer for the polyol pathway, contrasting it with the more commonly used labeled glucose tracers.
The Polyol Pathway: A Brief Overview
Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, the excess glucose can be shunted into the polyol pathway. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase (AR), which consumes NADPH. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), with the concomitant reduction of NAD+ to NADH.[1][2]
The specificity of a tracer for this pathway is a critical consideration in experimental design. While labeled glucose is frequently used, its entry into multiple downstream metabolic pathways can complicate the interpretation of results. This compound, a deuterated form of the pathway's intermediate, offers a potentially more specific alternative.
Visualizing the Polyol Pathway and Experimental Workflow
Caption: Figure 1: The Polyol Pathway.
Caption: Figure 2: General Experimental Workflow for Tracer Analysis.
Comparison of Tracer Specificity
The ideal tracer for a metabolic pathway should be exclusively metabolized through the pathway of interest. Here, we compare this compound with labeled glucose in this regard.
This compound: As the direct substrate for sorbitol dehydrogenase, this compound is theoretically a highly specific tracer for the second step of the polyol pathway. Its conversion to deuterated fructose would provide a direct measure of SDH activity. This specificity is a significant advantage over labeled glucose. However, a key consideration for in vivo studies is the route of administration. Orally administered sorbitol may be only partially absorbed and can be metabolized by gut microbiota, which could confound the results.[3] Therefore, for whole-organism studies, intravenous administration would be preferable to ensure direct delivery to the target tissues.
Labeled Glucose (e.g., ¹³C₆-Glucose, D-Glucose-d₇): Labeled glucose is a versatile tracer that can provide insights into the first step of the polyol pathway (the conversion of glucose to sorbitol). However, glucose is a central metabolite that feeds into numerous pathways, including glycolysis, the pentose phosphate pathway, and glycogen synthesis. This lack of specificity means that the label will be distributed among many downstream metabolites, making it challenging to isolate the flux specifically through the polyol pathway.
Quantitative Data Comparison
The following tables provide a structured comparison of the tracer characteristics and a hypothetical representation of experimental data to illustrate the potential differences in outcomes.
Table 1: Comparison of Tracer Characteristics
| Feature | This compound | Labeled Glucose (e.g., ¹³C₆-Glucose) |
| Point of Entry | Sorbitol (Intermediate) | Glucose (Initial Substrate) |
| Enzyme Activity Measured | Primarily Sorbitol Dehydrogenase (SDH) | Primarily Aldose Reductase (AR) |
| Specificity for Polyol Pathway | High (in target tissue) | Low |
| Metabolic Branching | Low | High (Glycolysis, PPP, etc.) |
| Key Advantage | Direct measure of SDH activity | Measures the rate-limiting step of the pathway |
| Key Limitation | Potential for confounding gut metabolism with oral administration[3] | Label dilution across multiple pathways |
Table 2: Hypothetical Experimental Data from a Cell Culture Study
This table illustrates the expected labeling patterns from the two tracers in a hypothetical experiment where cells are incubated with the respective tracers.
| Metabolite | % Labeling with this compound | % Labeling with ¹³C₆-Glucose | Interpretation |
| Sorbitol | N/A (Tracer is labeled sorbitol) | 5% | Indicates 5% of the sorbitol pool is derived from exogenous glucose via aldose reductase. |
| Fructose | 15% | 2% | With this compound, this directly reflects SDH activity. With labeled glucose, the low labeling reflects the combined effects of AR and SDH activity, as well as fructose production from other pathways. |
| Lactate | <1% | 30% | Demonstrates the high flux of glucose through glycolysis compared to the polyol pathway. The minimal labeling from this compound confirms its limited entry into glycolysis. |
Experimental Protocols
The following are generalized protocols for conducting a tracer experiment in cell culture to assess polyol pathway flux.
Protocol 1: Using Labeled Glucose (e.g., ¹³C₆-Glucose)
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of ¹³C₆-Glucose. Incubate for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
Sample Analysis (LC-MS/MS):
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method to separate the metabolites (e.g., HILIC for polar metabolites).[4]
-
Monitor the mass transitions for both the unlabeled (¹²C) and labeled (¹³C) forms of glucose, sorbitol, and fructose. For example, the multiple reaction monitoring (MRM) transitions for sorbitol could be m/z 181.1 -> 89.0 for ¹²C₆-sorbitol and m/z 187.1 -> 92.0 for ¹³C₆-sorbitol.[3]
-
-
Data Analysis: Calculate the percentage of the labeled metabolite by dividing the peak area of the labeled form by the sum of the peak areas of the labeled and unlabeled forms.
Protocol 2: Using this compound
-
Cell Culture: As in Protocol 1.
-
Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of this compound. Incubate for a defined time course.
-
Metabolite Extraction: As in Protocol 1.
-
Sample Analysis (LC-MS/MS):
-
Analyze the extracts by LC-MS/MS.
-
Monitor the mass transitions for unlabeled fructose and deuterated fructose. The exact mass transition for deuterated fructose will depend on the fragmentation pattern and the position of the deuterium atoms. This would need to be determined empirically or from the literature if available. This compound would serve as the internal standard for the unlabeled sorbitol.
-
-
Data Analysis: Calculate the rate of deuterated fructose formation as a direct measure of SDH activity.
Conclusion
This compound presents a valuable tool for specifically interrogating the second step of the polyol pathway, catalyzed by sorbitol dehydrogenase. Its high specificity offers a clear advantage over labeled glucose tracers, which are subject to metabolic branching into numerous pathways. However, researchers should be mindful of potential complications related to its administration route in in vivo studies.
Recommendation:
-
For studies aiming to specifically measure the activity of sorbitol dehydrogenase , this compound is the tracer of choice.
-
For studies aiming to measure the overall flux from glucose into the polyol pathway, particularly the activity of the rate-limiting enzyme aldose reductase , labeled glucose remains a suitable, albeit less specific, option.
-
For a comprehensive understanding of the polyol pathway, a dual-tracer approach using both labeled glucose and labeled sorbitol in parallel experiments could provide the most detailed insights into the activities of both enzymes.
References
- 1. Human Metabolome Database: GC-MS Spectrum - Sorbitol GC-MS (6 TMS) (HMDB0000247) [hmdb.ca]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism of Sorbitol in the intact organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of D-Sorbitol-d2-2: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the proper disposal of D-Sorbitol-d2-2, ensuring the safety of laboratory personnel and compliance with environmental regulations. D-Sorbitol, in its non-deuterated form, is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][2] Consequently, this compound is also generally considered non-hazardous. However, all chemical waste must be managed in accordance with local, state, and federal regulations.[3]
I. Pre-Disposal Assessment
Before initiating any disposal procedure, a thorough assessment of the waste is crucial.
-
Confirm Chemical Identity: Ensure the waste container is clearly labeled as "this compound" and is not contaminated with any hazardous materials. The mixture rule states that if a non-hazardous waste is mixed with any quantity of a listed hazardous waste, the entire mixture becomes hazardous.[4]
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound. If an SDS for the deuterated compound is unavailable, refer to the SDS for D-Sorbitol, which provides valuable safety and handling information.[1][2][5]
-
Evaluate for Contamination: Determine if the this compound has been used in experiments with or has come into contact with any hazardous substances, including:
-
Listed hazardous wastes (P, U, F, or K lists)[4]
-
Characteristic hazardous wastes (ignitable, corrosive, reactive, or toxic)
-
Heavy metals
-
Biologically hazardous materials
-
Radioactive materials
-
If the this compound is contaminated with any hazardous material, it must be disposed of as hazardous waste according to your institution's specific protocols.
II. Standard Disposal Procedure for Non-Hazardous this compound
For pure, uncontaminated this compound, the following general disposal procedures apply. Crucially, always consult with your institution's Environmental Health and Safety (EHS) department or equivalent authority to confirm the appropriate disposal route, as local regulations and institutional policies may vary.
Step 1: Contact Your Institutional EHS Office
This is the most critical step. Provide the EHS office with the following information:
-
Chemical name: this compound
-
Confirmation that it is not mixed with hazardous substances.
-
The quantity of waste to be disposed of.
Your EHS office will provide specific instructions based on local and state regulations.
Step 2: Preparing for Disposal
Based on typical guidelines for non-hazardous chemical waste, your EHS office may direct one of the following disposal methods:
Method A: Solid Waste Disposal (for solid this compound)
-
Containerization: Place the solid this compound in a securely sealed, well-labeled container.[3] The label should clearly identify the contents as "this compound."
-
Disposal as Regular Trash: Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash. However, custodial staff are often instructed not to handle chemical waste, so direct placement in a dumpster may be required.[6]
-
Empty Containers: Empty containers of this compound should have their labels defaced or removed to indicate they no longer contain the chemical and can then be disposed of in the regular trash.[6]
Method B: Drain Disposal (for aqueous solutions of this compound)
Note: Drain disposal is highly regulated and may not be permitted at your institution. Obtain explicit approval from your EHS office before proceeding. [6][7]
-
Verify Solubility: Ensure the this compound is fully dissolved in water.
-
Check pH: For aqueous solutions, the pH should be within the neutral range (typically between 5.5 and 9.5) acceptable for your local wastewater treatment facility.[7]
-
Dilution: If approved for drain disposal, flush the solution down the drain with a large quantity of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[8]
-
Prohibited Discharges: Never dispose of flammable liquids, explosive chemicals, water-reactive materials, or solutions containing heavy metals down the drain.[7]
III. Quantitative Data for Non-Hazardous Waste Disposal
The following table summarizes general quantitative limits for in-lab disposal of non-hazardous chemicals. These are illustrative and must be confirmed with your institution's EHS.
| Disposal Method | Parameter | General Limit | Citation |
| Drain Disposal | pH of Aqueous Solution | 5.5 - 9.5 | [7] |
| Volume of Liquid per Discharge | Up to 5 gallons | [8] | |
| Mass of Water-Soluble Solid per Discharge | Up to 1 kilogram | [8] | |
| Acid/Base Neutralization | Quantity of Concentrated Acid/Base for In-Lab Neutralization | 25 milliliters or less (must be diluted 10:1 before neutralization) | [8] |
IV. Experimental Protocols
As this document provides disposal procedures rather than experimental results, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above.
V. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. carlroth.com [carlroth.com]
- 6. sfasu.edu [sfasu.edu]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling D-Sorbitol-d2-2
This guide provides crucial safety and logistical information for the handling and disposal of D-Sorbitol-d2-2, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to proper personal protective equipment protocols is essential to minimize exposure and ensure safety.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times to protect against dust particles.[2][4] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU). |
| Face Shield | Recommended when there is a potential for significant dust generation or splashing of solutions. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable for handling the solid material.[4] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact with the chemical. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust generation is likely.[5] |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a fume hood or a ventilated enclosure, to minimize inhalation of dust particles.[6]
-
Avoiding Dust Formation: Take care to avoid generating dust when handling the solid material.[4][7] Use appropriate tools, such as a spatula, for transferring the powder.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[4][8] Do not eat, drink, or smoke in the laboratory area.[7]
-
Storage: Store this compound in a cool, dry place in a tightly sealed container to prevent moisture absorption.[5][9]
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][7]
-
Major Spills: In the event of a larger spill, evacuate the area and ensure adequate ventilation before cleanup. Wear appropriate PPE, including respiratory protection.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7] Unused product can typically be disposed of as regular chemical waste.[4] Do not dispose of down the drain.[10] Contaminated packaging should be disposed of in the same manner as the unused product.[4]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. falseguridad.com [falseguridad.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemscience.com [chemscience.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
